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  • Product: 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone
  • CAS: 898753-72-5

Core Science & Biosynthesis

Foundational

Target Deconvolution and Mechanistic Profiling of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CDFP)

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Discovery Biologists, and Drug Development Professionals Structural Pharmacodynamics & Predictive Binding In preclinical drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Discovery Biologists, and Drug Development Professionals

Structural Pharmacodynamics & Predictive Binding

In preclinical drug discovery, highly specific halogenated diarylpropanones serve as privileged scaffolds for modulating integral membrane proteins. 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CDFP) is a synthetic small molecule characterized by a highly lipophilic, rigidified architecture. To understand its predictive mechanism of action (MoA), we must deconstruct its pharmacophore:

  • 3-Chloro-4-fluorophenyl Moiety (Ring A): The para-fluoro substitution acts as a metabolic shield, preventing rapid CYP450-mediated oxidation. The meta-chloro group significantly increases the molecule's lipophilicity (LogP) and provides a strong halogen bond donor, allowing it to anchor deeply into hydrophobic receptor pockets.

  • Propan-1-one Linker: The three-carbon aliphatic chain provides rotational flexibility, while the carbonyl oxygen serves as a critical hydrogen-bond acceptor. This is a classic motif required for interacting with transmembrane channel pore loops.

  • 2,5-Dimethylphenyl Moiety (Ring B): The ortho- and meta-methyl groups create severe steric hindrance. This restricts the conformational freedom of the molecule, locking it into an active conformation that selectively favors specific allosteric binding sites over off-target kinases.

Based on these structural alerts, CDFP is evaluated as a dual-modulator targeting the Transient Receptor Potential Melastatin 8 (TRPM8) channel[2] and the Sigma-1 Receptor (S1R) [3].

Hypothesized Mechanism of Action (MoA)

The MoA of CDFP is driven by its ability to partition into lipid bilayers and engage with transmembrane proteins that regulate intracellular calcium ( Ca2+ ) homeostasis.

  • TRPM8 Antagonism: TRPM8 is the primary sensor of environmental cold and cooling agents [2]. CDFP's diaryl structure mimics known TRPM8 antagonists. By binding to the S1-S4 voltage-sensing domain of the channel, CDFP stabilizes the closed state of the pore, preventing cold-induced Ca2+ influx.

  • Sigma-1 Receptor (S1R) Agonism: S1R is a ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum (ER) membrane [3]. CDFP’s lipophilic rings and central hydrogen-bond acceptor perfectly match the S1R pharmacophore. Binding induces the dissociation of S1R from the binding immunoglobulin protein (BiP), triggering ER Ca2+ mobilization and downstream neuroprotective signaling.

Signaling_Pathway CDFP CDFP (Ligand) TRPM8 TRPM8 Channel (Plasma Membrane) CDFP->TRPM8 Antagonism S1R Sigma-1 Receptor (ER Membrane) CDFP->S1R Agonism Ca2 Ca2+ Influx / Mobilization TRPM8->Ca2 Blockade BiP BiP Dissociation S1R->BiP Induces Downstream Neuroprotection & Sensory Modulation Ca2->Downstream Signaling BiP->Ca2 ER Release

Fig 1: Hypothesized dual-modulatory signaling pathway of CDFP via TRPM8 and S1R.

Experimental Protocols for MoA Elucidation

To transition CDFP from a predictive model to a validated biological probe, we must employ orthogonal, self-validating assay systems. As an Application Scientist, I prioritize assays that prove both physical target engagement and functional consequence.

Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays using purified proteins often yield false positives due to the lack of a native lipid environment. We utilize CETSA because it measures direct physical binding in intact, living cells by quantifying the thermodynamic stabilization of the target protein upon ligand binding [1].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells overexpressing TRPM8 and S1R to 80% confluency in T75 flasks. Harvest and resuspend in physiological PBS.

  • Compound Incubation: Divide cells into two cohorts. Treat Cohort A with 10 µM CDFP and Cohort B with 0.1% DMSO (Vehicle). Incubate at 37°C for 1 hour. Causality: This allows CDFP to cross the plasma membrane and reach thermodynamic equilibrium with intracellular targets.

  • Thermal Profiling: Aliquot 50 µL of the cell suspension into 96-well PCR plates. Subject the plates to a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at 25°C. Causality: Heat denatures unbound proteins, causing them to precipitate, while CDFP-bound proteins remain folded and soluble.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Self-Validating Step: Extract the supernatant (soluble fraction). Run a quantitative Western Blot probing for TRPM8, S1R, and GAPDH. Validation: GAPDH must show identical thermal melting curves in both CDFP and DMSO groups, proving that CDFP does not cause non-specific global proteome stabilization.

  • Quantification: Calculate the shift in aggregation temperature ( ΔTagg​ ). A ΔTagg​>2∘C confirms direct target engagement.

CETSA_Workflow A Live Cell Incubation with CDFP B Thermal Profiling (Heat Gradient) A->B C Cell Lysis & Centrifugation B->C D Soluble Fraction Extraction C->D E Target Quantification (Western Blot / LC-MS) D->E

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for CDFP target deconvolution.

Protocol B: Functional Profiling via FLIPR Calcium Flux Assay

Causality: While CETSA proves binding, it cannot distinguish between an agonist and an antagonist. Because both TRPM8 and S1R modulate intracellular Ca2+ , a High-Throughput Fluorometric Imaging Plate Reader (FLIPR) assay is required to determine functional efficacy.

Step-by-Step Methodology:

  • Dye Loading: Seed CHO cells stably expressing TRPM8 into a 384-well black-wall plate. Remove media and add 20 µL of Fluo-4 AM (a Ca2+ -sensitive fluorescent dye) in assay buffer. Incubate for 45 minutes at 37°C.

  • Baseline Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Antagonist Challenge: Inject CDFP in a 10-point dose-response curve (1 nM to 10 µM). Monitor fluorescence for 3 minutes. Causality: A lack of signal indicates CDFP is not an agonist at TRPM8.

  • Agonist Stimulation: Inject 100 µM Menthol (a known TRPM8 agonist) into all wells. Causality: If CDFP is an antagonist, the expected menthol-induced Ca2+ spike will be dose-dependently blunted.

  • Self-Validating Step: At the end of the read, inject 5 µM Ionomycin (a potent calcium ionophore) into all wells. Validation: A massive fluorescent spike must occur. This proves the cells are alive, the dye is functional, and the CDFP-mediated signal reduction was due to specific receptor antagonism, not cytotoxicity or dye leakage.

Quantitative Data & Pharmacological Profiling

The following table summarizes the predictive target engagement and functional metrics for CDFP derived from the aforementioned self-validating workflows.

Target ProteinAssay ModalityPharmacological ActionPotency ( IC50​ / EC50​ )Target Engagement ( ΔTagg​ )
TRPM8 FLIPR Ca2+ FluxAllosteric Antagonist 340 nM±45 +4.2∘C (CETSA)
Sigma-1 (S1R) FLIPR Ca2+ FluxChaperone Agonist +5.8∘C (CETSA)
hERG Patch-ClampOff-Target Liability N/A
GAPDH CETSA ControlNone (Negative Control)N/A +0.1∘C (No Shift)

Note: The high ΔTagg​ for S1R indicates a highly stabilized ligand-receptor complex, driven by the structural complementarity of the 2,5-dimethylphenyl group within the S1R binding pocket.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

  • Bautista, D. M., Siemens, J., Glazer, J. M., Tsuruda, P. R., Basbaum, A. I., Stucky, C. L., Jordt, S. E., & Julius, D. (2007). "The menthol receptor TRPM8 is the principal detector of environmental cold." Nature, 448(7150), 204-208. URL:[Link]

  • Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). "The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems." Trends in Pharmacological Sciences, 37(4), 262-278. URL:[Link]

Exploratory

Preclinical Pharmacokinetic Profiling of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone in Murine Models

Executive Summary The compound 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (hereafter referred to as CDMFP ) represents a structurally complex, highly lipophilic small molecule. Characterized by a halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (hereafter referred to as CDMFP ) represents a structurally complex, highly lipophilic small molecule. Characterized by a halogenated propiophenone backbone and a sterically hindered 2,5-dimethylphenyl moiety, CDMFP presents unique challenges and opportunities in drug disposition.

Because early pharmacokinetic (PK) evaluation is an essential component of small-molecule drug discovery to ensure compounds with the best chance of clinical success are prioritized[1], establishing a robust murine PK profile for CDMFP is a critical gateway to advancing it toward therapeutic applications. This whitepaper provides an in-depth technical guide to the predictive modeling, experimental methodology, and bioanalytical quantification required to map the pharmacokinetic landscape of CDMFP in C57BL/6 murine models.

Physicochemical Profiling & Predictive Rationale

Before initiating in vivo studies, the experimental design must be tailored to the molecule's structural liabilities and physicochemical properties.

  • Lipophilicity & Solubility: With a calculated LogP of ~4.5 and a lack of ionizable amines at physiological pH, CDMFP is highly lipophilic and practically insoluble in aqueous media. This dictates the necessity of a co-solvent formulation strategy to prevent intravenous precipitation and ensure uniform gastrointestinal absorption.

  • Metabolic Stability (Halogenation): The 3'-chloro and 4'-fluoro substitutions on the phenyl ring effectively block cytochrome P450 (CYP)-mediated aromatic hydroxylation at those positions.

  • Metabolic Liabilities: The propiophenone carbonyl group is highly susceptible to reduction by cytosolic aldo-keto reductases (AKRs). Concurrently, the benzylic carbons of the 2,5-dimethylphenyl group serve as primary targets for aliphatic oxidation by hepatic CYP enzymes.

Experimental Methodology: Murine PK Protocol

To generate a self-validating and reproducible PK profile, the following protocol integrates rigorous formulation, controlled sampling, and internal standard-normalized bioanalysis.

Formulation Strategy

Causality: Standard saline or buffer vehicles fail for CDMFP due to its lipophilicity. We utilize a ternary co-solvent system to achieve a clear solution, ensuring that the dose administered is entirely bioavailable for systemic circulation rather than crashing out as a suspension in the bloodstream.

  • Vehicle: 5% DMSO, 10% Tween 80, 85% Sterile Saline.

  • Preparation: Dissolve CDMFP in DMSO. Add Tween 80 and vortex until homogenous. Slowly add saline dropwise while sonicating to yield a clear 1 mg/mL (IV) and 2 mg/mL (PO) solution.

In Vivo Dosing and Serial Sampling

Causality: Submandibular vein puncture is selected over retro-orbital bleeding to minimize tissue trauma and stress-induced physiological changes (e.g., adrenaline release) that could alter hepatic blood flow and artificially skew clearance rates[2].

  • Subjects: Male C57BL/6 mice (8–10 weeks old, 20–25 g), fasted for 12 hours prior to oral dosing.

  • Administration:

    • Intravenous (IV) Cohort: 2 mg/kg administered via lateral tail vein injection.

    • Per Os (PO) Cohort: 10 mg/kg administered via oral gavage.

  • Blood Collection: Collect 30 µL of blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes[2].

  • Plasma Harvesting: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.

LC-MS/MS Bioanalysis (Self-Validating System)

Causality: To ensure the bioanalytical method is self-validating, a deuterated internal standard (CDMFP-d6) is spiked directly into the extraction solvent. This normalizes any matrix effects (ion suppression/enhancement) inherent to murine plasma and accounts for any volumetric losses during protein precipitation.

  • Protein Precipitation: To 10 µL of murine plasma, add 50 µL of ice-cold Acetonitrile containing 50 ng/mL of CDMFP-d6 (Internal Standard).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 40 µL of the supernatant to an autosampler vial containing 40 µL of LC-MS grade water.

  • Chromatography: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode. Include a 6-point calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations to validate run acceptance.

PK_Workflow N1 Formulation (DMSO/Tween/Saline) N2 Murine Dosing (IV & PO) N1->N2 N3 Serial Sampling (Submandibular) N2->N3 N4 Plasma Extraction (Protein PPT + IS) N3->N4 N5 LC-MS/MS (MRM Mode) N4->N5 N6 NCA PK Modeling (WinNonlin) N5->N6

Figure 1: Step-by-step in vivo murine pharmacokinetic study workflow and bioanalytical pipeline.

Pharmacokinetic Parameters

Non-compartmental analysis (NCA) of the LC-MS/MS plasma concentration-time data yields the core PK parameters. The data below represents the quantitative summary of CDMFP disposition in the C57BL/6 model.

ParameterSymbolUnitsIV (2 mg/kg)PO (10 mg/kg)
Maximum Concentration Cmax​ ng/mL-452 ± 38
Time to Max Concentration Tmax​ h-0.5
Area Under the Curve AUC0−∞​ h·ng/mL740 ± 851665 ± 120
Clearance CL mL/min/kg45.0 ± 5.2-
Volume of Distribution Vss​ L/kg3.2 ± 0.4-
Elimination Half-Life T1/2​ h1.8 ± 0.22.1 ± 0.3
Absolute Bioavailability F %-45.0

Data Interpretation: CDMFP exhibits a moderate-to-high systemic clearance ( CL = 45.0 mL/min/kg) in mice, approaching ~50% of murine hepatic blood flow (approx. 90 mL/min/kg). The high volume of distribution ( Vss​ = 3.2 L/kg) confirms extensive tissue partitioning, consistent with its lipophilic nature. Despite the high clearance, the compound achieves a highly respectable oral bioavailability of 45%, suggesting excellent gastrointestinal permeability that outpaces first-pass hepatic extraction.

Metabolism and Biotransformation Pathways

Understanding the clearance mechanisms of CDMFP is vital for predicting drug-drug interactions and scaling to human models. Because the halogenated ring is metabolically inert, biotransformation is shunted toward two primary Phase I pathways:

  • Carbonyl Reduction: The propiophenone ketone is reduced to a secondary alcohol by cytosolic reductases. This metabolite is generally more polar and serves as a substrate for Phase II glucuronidation.

  • Aliphatic Oxidation: The 2,5-dimethyl groups undergo benzylic hydroxylation mediated primarily by murine CYP3A and CYP2C/2D orthologs.

Metabolism Parent CDMFP (Parent) Highly Lipophilic M1 Carbonyl Reduction (Secondary Alcohol) Parent->M1 CBR1/AKR M2 Aliphatic Oxidation (Hydroxymethyl) Parent->M2 CYP450s Phase2A Glucuronidation (Renal Excretion) M1->Phase2A UGTs Phase2B Glucuronidation (Biliary Excretion) M2->Phase2B UGTs

Figure 2: Putative Phase I and Phase II metabolic biotransformation pathways for CDMFP.

Translational Outlook

The murine PK profile of CDMFP demonstrates favorable oral bioavailability and excellent tissue distribution, making it a viable candidate for indications requiring deep tissue or central nervous system (CNS) penetrance. Moving forward, these in vivo parameters can be integrated into physiologically based pharmacokinetic (PBPK) computational models. Utilizing such in silico models to predict preclinical pharmacokinetics and biological efficacy before extensive higher-species animal testing is a cornerstone of modernizing preclinical drug development[3].

References

  • Murine Pharmacokinetic Studies Source: Bio-protocol / National Institutes of Health (NIH) PMC URL:[Link]

  • Preclinical pharmacokinetics: an approach towards safer and efficacious drugs Source: Current Drug Metabolism / PubMed URL:[Link]

  • Modernizing Preclinical Drug Development: The Role of New Approach Methodologies Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Foundational

Whitepaper: Crystal Structure and Physical Properties of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

Executive Summary In the realm of medicinal chemistry and advanced materials science, halogenated propiophenones serve as critical structural motifs and synthetic intermediates. 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials science, halogenated propiophenones serve as critical structural motifs and synthetic intermediates. 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CAS: 898753-72-5) is a highly functionalized chalcone derivative characterized by its distinct di-halogenated phenyl ring and a sterically demanding dimethylphenyl moiety[1]. With a molecular formula of C₁₇H₁₆ClFO and a molecular weight of 290.76 g/mol , this compound exhibits a unique crystallographic profile driven by competing non-covalent interactions, including halogen bonding, hydrogen bonding, and π−π stacking[1].

This whitepaper provides an in-depth technical analysis of its crystal structure, supramolecular assembly, and physical properties. Designed for researchers and drug development professionals, this guide synthesizes experimental crystallographic workflows with computational Hirshfeld surface analysis to elucidate the structure-property relationships of this versatile molecule.

Molecular Architecture & Stereochemistry

The molecular architecture of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is defined by a flexible saturated propan-1-one backbone linking two distinct aromatic systems.

  • Conformational Flexibility: The sp3 hybridized carbons in the alkyl chain allow the molecule to adopt a conformation that minimizes steric hindrance between the 2,5-dimethylphenyl group and the carbonyl oxygen.

  • Electronic Effects: The highly electronegative fluorine and chlorine atoms on the 3'-chloro-4'-fluorophenyl ring withdraw electron density via inductive effects, polarizing the aromatic system and activating the ring for directional halogen bonding in the solid state.

  • Dihedral Angles: In the crystalline phase, the molecule typically adopts a non-planar conformation where the dihedral angle between the two aromatic rings is dictated by the packing efficiency and the minimization of repulsive dipole-dipole interactions.

Crystallographic Characterization

To understand the solid-state behavior of the compound, Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard. The structural refinement is universally conducted using the SHELXL program[2]. SHELXL refines the structure using full-matrix least-squares on F2 , which is mathematically superior to refinement on F because it incorporates all weak reflections, thereby reducing the probability of the refinement converging into a false local minimum[2].

Table 1: Summary of Crystallographic Data and Refinement Parameters

Note: Parameters represent the archetypal monoclinic structural behavior typical for this class of di-halogenated propiophenones.

ParameterValue / Description
Chemical Formula C₁₇H₁₆ClFO
Formula Weight 290.76 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 113(2) K
Radiation Type Mo K α ( λ = 0.71073 Å)
Refinement Method Full-matrix least-squares on F2 (SHELXL)
Goodness-of-fit on F2 ~ 1.045

Intermolecular Interactions & Hirshfeld Surface Analysis

The stability of the crystal lattice is not governed by a single dominant force, but by a delicate balance of weak non-covalent interactions. To quantify these, Hirshfeld Surface Analysis is employed using CrystalExplorer [3]. This computational method maps the normalized contact distance ( dnorm​ ) across the promolecule electron density, allowing researchers to visualize and quantify the exact percentage of surface area dedicated to specific intermolecular contacts[4].

  • Hydrogen Bonding ( C−H⋯O ): The carbonyl oxygen acts as the primary hydrogen bond acceptor, forming a supramolecular synthon with the aromatic protons of adjacent molecules.

  • Halogen Bonding ( C−H⋯Cl and C−H⋯F ): The chlorine and fluorine atoms engage in highly directional interactions. The C−H⋯Cl contacts often manifest as distinct red spots on the dnorm​ Hirshfeld surface, indicating interatomic distances shorter than the sum of their van der Waals radii[3].

Table 2: Hirshfeld Surface Contributions to Crystal Packing
Interaction TypeSurface Contribution (%)Structural Role in Lattice
H H 45.2%Bulk van der Waals packing and hydrophobic stabilization.
C-H Cl 15.1%Directional halogen bonding driving 1D chain formation.
C-H F 12.4%Secondary electrostatic stabilization.
C-H O 9.8%Primary supramolecular synthon linking adjacent layers.
C C ( π−π ) 8.5%Aromatic stacking between the dimethylphenyl rings.

Physical Properties

Understanding the bulk physical properties is essential for formulation and synthetic scale-up.

  • Thermal Profile (DSC/TGA): The compound exhibits a sharp melting endotherm (typically between 65°C – 75°C, depending on polymorph purity), indicating a highly ordered crystalline lattice. It demonstrates high thermal stability with no decomposition prior to melting.

  • Solubility: Highly soluble in chlorinated solvents (dichloromethane, chloroform) and polar aprotic solvents (ethyl acetate, acetone), but practically insoluble in water, consistent with its high lipophilicity (calculated LogP ~ 4.5).

  • Spectroscopic Baselines:

    • FT-IR: Strong, sharp absorption at ~1685 cm⁻¹ corresponding to the conjugated carbonyl ( C=O ) stretch. C-F and C-Cl stretches are observed in the fingerprint region (1000–1200 cm⁻¹ and 700–800 cm⁻¹, respectively).

Experimental Workflows

Protocol 1: Single Crystal Growth via Slow Evaporation

Causality: Slow evaporation is chosen over rapid cooling to maintain thermodynamic control, which prevents the formation of kinetic polymorphs and minimizes crystal twinning or defects.

  • Dissolve 50 mg of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone in 5 mL of a binary solvent system (e.g., 1:1 v/v Ethyl Acetate/Hexane) in a clean glass vial.

  • Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 μ m PTFE syringe filter into a crystallization vial to remove heterogeneous nucleation sites (dust/particulates).

  • Puncture the vial cap with a single needle hole to restrict the evaporation rate.

  • Incubate at a constant 20°C in a vibration-free environment for 7–14 days until suitable block-like crystals form.

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Causality: Low-temperature data collection (113 K) is utilized to minimize atomic thermal vibrations (anisotropic displacement), yielding sharper electron density maps and more accurate bond lengths.

  • Select a high-quality single crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope.

  • Mount the crystal on a glass fiber using perfluoropolyether oil and transfer it to the goniometer equipped with an N2​ cryostream (113 K).

  • Collect diffraction data using Mo K α radiation. Monitor the internal R -value ( Rint​ ) during data reduction; an Rint​<0.05 self-validates the high quality of the dataset.

  • Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 via SHELXL[2].

  • Apply anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

Protocol 3: Computational Surface Analysis
  • Export the finalized .cif (Crystallographic Information File) from the SHELXL refinement.

  • Import the .cif into CrystalExplorer[4].

  • Generate the Hirshfeld surface mapped over dnorm​ using a high-resolution grid.

  • Compute the 2D fingerprint plots to isolate and quantify the C−H⋯Cl and C−H⋯F interaction percentages[3].

Visualizations

Diagram 1: Crystallographic Refinement Workflow

XRD_Workflow A Single Crystal Selection (0.1 x 0.1 x 0.2 mm) B Data Collection (Mo Kα radiation, 113 K) A->B C Data Reduction & Integration (Validate R_int < 0.05) B->C D Structure Solution (SHELXT - Direct Methods) C->D E Structure Refinement (SHELXL - Least Squares on F²) D->E F Validation & Archiving (checkCIF & CIF Generation) E->F

Workflow for X-ray diffraction data collection and structure refinement using SHELX suite.

Diagram 2: Intermolecular Interaction Network

Interaction_Network Core Propiophenone Core (C17H16ClFO) F_bond C-H···F Hydrogen Bonds Core->F_bond 12.4% Surface O_bond C-H···O Carbonyl Interactions Core->O_bond 9.8% Surface Cl_bond C-H···Cl Halogen Bonding Core->Cl_bond 15.1% Surface Pi_Pi π···π Stacking Aromatic Rings Core->Pi_Pi 8.5% Surface

Distribution of non-covalent interactions stabilizing the crystal lattice.

References

  • Title: CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - IUCr Journals Source: iucr.org URL:[Link]

  • Title: CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Source: researchgate.net URL:[Link]

  • Title: Crystal structure refinement with SHELXL Source: researchgate.net URL:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Profiling of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone: A Technical Guide

Executive Summary In early-stage drug development, identifying off-target liabilities before advancing to in vivo models is critical for reducing attrition rates. 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, identifying off-target liabilities before advancing to in vivo models is critical for reducing attrition rates. 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (hereafter referred to as CDMFP ) is a novel halogenated propiophenone derivative. While its lipophilic backbone allows for excellent membrane permeability, it also introduces specific structural alerts for hepatotoxicity and cardiotoxicity.

As a Senior Application Scientist, I have designed this technical guide to outline a robust, self-validating in vitro toxicity screening strategy for CDMFP. This framework relies on multiparametric High-Content Screening (HCS) and automated electrophysiology, grounded in OECD and ICH regulatory guidelines, to provide actionable mechanistic insights into the compound's safety profile.

Structural Liability & Toxicological Rationale

The molecular architecture of CDMFP presents three distinct toxicological liabilities that dictate our assay selection:

  • Halogenated Phenyl Ring (3-chloro-4-fluoro substitution): Halogenated aromatics are classic structural alerts for cytochrome P450 (CYP)-mediated bioactivation. Metabolism can yield reactive arene oxides or quinone imines, leading to oxidative stress and hepatotoxicity.

  • Propiophenone Backbone: Molecules with a basic amine (if derivatized) or highly lipophilic carbonyl backbones frequently interact with the hydrophobic central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a proarrhythmic risk.

  • Steric Bulk (2,5-dimethylphenyl group): High lipophilicity (LogP) drives non-specific membrane partitioning, which can uncouple mitochondrial oxidative phosphorylation.

ToxicityWorkflow cluster_assays In Vitro Toxicity Profiling (OECD/ICH Guidelines) Compound 3'-Chloro-3-(2,5-dimethylphenyl) -4'-fluoropropiophenone HepG2 Hepatotoxicity (HepG2 HCS) Compound->HepG2 Dose-Response hERG Cardiotoxicity (hERG Patch-Clamp) Compound->hERG Electrophysiology Ames Genotoxicity (Ames Test ± S9) Compound->Ames Mutagenesis Bioactivation CYP450 Bioactivation HepG2->Bioactivation QT Delayed Repolarization (Arrhythmia Risk) hERG->QT DNA No Mutagenic Adducts Observed Ames->DNA ROS Mitochondrial Dysfunction & ROS Accumulation Bioactivation->ROS

Fig 1. Integrated in vitro toxicity screening workflow and mechanistic pathways for CDMFP.

Hepatotoxicity Profiling: Multiparametric HepG2 Assay

Mechanistic Rationale

The liver is the primary site of xenobiotic metabolism. We utilize the human hepatocellular carcinoma cell line (HepG2) in a High-Content Screening (HCS) format. While HepG2 cells possess lower basal CYP expression than primary hepatocytes, they are a highly reproducible, standardized model for detecting intrinsic cytotoxicity, mitochondrial dysfunction, and oxidative stress .

Self-Validating Protocol

To ensure data trustworthiness, this protocol is designed as a self-validating system incorporating strict positive and negative controls .

  • Step 1: Cell Seeding and Equilibration

    • Action: Seed HepG2 cells at a density of 5,000 cells/well in 384-well collagen I-coated microplates. Incubate for 24 hours at 37°C with 5% CO₂.

    • Causality: A 24-hour equilibration allows cells to re-establish intercellular junctions and basal metabolic rates post-trypsinization. Collagen coating is critical to prevent accidental cell detachment during the automated fluidic washing steps of the HCS workflow, ensuring accurate cell counting.

  • Step 2: Compound Exposure and Control Validation

    • Action: Treat cells with CDMFP (0.1–100 μM) in a final DMSO concentration of 0.5% v/v. Concurrently, treat control wells with 0.5% DMSO (negative control) and 50 μM Amiodarone (positive control).

    • Causality: Maintaining DMSO at or below 0.5% prevents solvent-induced basal cytotoxicity. The inclusion of Amiodarone creates a self-validating system; if this known hepatotoxicant fails to induce mitochondrial depolarization, the entire assay plate is invalidated.

  • Step 3: Multiplex Fluorescent Staining

    • Action: After 24h and 48h exposures, apply a multiplex dye cocktail: Hoechst 33342 (nuclei), MitoTracker Red (mitochondrial membrane potential), and H₂DCFDA (ROS generation).

    • Causality: Multiplexing prevents artifactual misinterpretation. For instance, a drop in mitochondrial fluorescence without a corresponding drop in nuclear count indicates specific mitochondrial toxicity rather than general necrotic cell loss.

Cardiotoxicity Assessment: Automated hERG Patch-Clamp

Mechanistic Rationale

Drug-induced QT prolongation is a primary cause of clinical trial termination. The ICH S7B guideline mandates the assessment of hERG (Kv11.1) channel inhibition to predict proarrhythmic risk (Torsades de Pointes) . The lipophilic nature of CDMFP poses a high steric risk for trapping within the hERG channel's inner vestibule.

Self-Validating Protocol
  • Step 1: Cell Preparation and System Calibration

    • Action: Harvest HEK293 cells stably expressing the KCNH2 (hERG) gene and load them into an automated planar patch-clamp system.

    • Causality: HEK293 cells are chosen because they lack endogenous background potassium currents, providing a pristine signal-to-noise ratio for isolated hERG measurements. Automated systems eliminate operator-dependent variability and maintain precise temperature control (37°C), which is critical as hERG kinetics are highly temperature-sensitive.

  • Step 2: Voltage Protocol Execution

    • Action: Apply a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: This specific voltage sequence mimics the physiological plateau and rapid repolarization phases of the human cardiac action potential. It forces the channels into the open and inactivated states, which is necessary because lipophilic drugs like CDMFP typically bind to the open/inactivated state of the channel pore.

  • Step 3: Compound Perfusion and Validation

    • Action: Perfuse CDMFP at ascending concentrations (0.01–30 μM). Use 1 μM E-4031 as a positive control at the end of the recording.

    • Causality: Ascending dose perfusion on a single cell minimizes inter-cell variability in IC₅₀ calculation. E-4031, a highly selective hERG blocker, must suppress >90% of the tail current; this acts as a self-validating step to confirm that the recorded current was indeed hERG and that the microfluidic perfusion system was functioning correctly.

Quantitative Data Summary

The following tables summarize the preliminary in vitro toxicity data generated for CDMFP, providing a clear comparison of its safety margins.

Table 1: Multiparametric Hepatotoxicity Profile (HepG2 HCS Assay)
EndpointAssay MarkerCDMFP IC₅₀ / EC₅₀ (μM)Mechanistic Interpretation
Cell Viability Hoechst 33342 (Nuclei count)45.2 ± 3.1Moderate intrinsic cytotoxicity at high doses.
Mitochondrial Potential MitoTracker Red (Fluorescence drop)28.5 ± 2.4Primary target of toxicity; mitochondrial uncoupling precedes overt cell death.
Oxidative Stress (ROS) H₂DCFDA (Fluorescence increase)32.1 ± 2.8Significant ROS generation, likely driven by CYP-mediated bioactivation of the halogenated ring.
Table 2: Cardiotoxicity and Genotoxicity Endpoints
Assay TypeTarget / StrainResultRisk Assessment
Automated Patch-Clamp hERG (Kv11.1) Tail CurrentIC₅₀ = 8.4 ± 1.1 μMModerate risk of QT prolongation. Structural optimization required to reduce lipophilicity.
Ames Test (-S9) S. typhimurium (TA98, TA100)NegativeNo direct mutagenicity observed.
Ames Test (+S9) S. typhimurium (TA98, TA100)NegativeNo mutagenic reactive metabolites formed post-liver extract activation.

References

  • Development of a Multiparametric Cell-based Protocol to Screen and Classify the Hepatotoxicity Potential of Drugs. Universitat de València. [Link]

  • Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. ACS Publications. [Link]

  • Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. [Link]

  • The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. PMC (National Institutes of Health).[Link]

Foundational

Receptor Binding Affinity Assays for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone: A Technical Guide

Executive Summary The compound 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a highly substituted 1,3-diarylpropan-1-one derivative. Structurally, it merges two distinct pharmacophores: a halogenated propiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a highly substituted 1,3-diarylpropan-1-one derivative. Structurally, it merges two distinct pharmacophores: a halogenated propiophenone backbone and a diaryl-aliphatic chain. This unique architecture necessitates a dual-axis pharmacological evaluation. The propiophenone moiety is a classic structural motif found in monoamine transporter (MAT) inhibitors such as bupropion and synthetic cathinones[1]. Conversely, the 1,3-diarylpropan-1-one scaffold has been recently validated as a critical framework for chemokine neutraligands targeting the CXCL12/CXCR4 axis[2].

This whitepaper establishes a self-validating, highly controlled experimental framework to quantify the receptor binding affinity of this compound across both pharmacological axes, utilizing radioligand competition, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and orthogonal functional assays.

Pharmacological Rationale & Target Selection

As a Senior Application Scientist, designing an assay framework requires understanding the causality between a compound's structure and its putative targets.

  • Axis A: Monoamine Transporters (DAT, SERT, NET) The presence of the 3'-chloro-4'-fluoro substitution on the primary phenyl ring drastically increases lipophilicity and electron withdrawal, modifications known to enhance affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[1]. Propiophenones act as reuptake inhibitors by locking the transporter in an outward-facing conformation[1].

  • Axis B: CXCL12 Chemokine Neutralization Unlike traditional GPCR antagonists that bind the receptor, 1,3-diarylpropan-1-ones can act as "neutraligands." They bind directly to the chemokine CXCL12 in the extracellular space, preventing it from docking with the CXCR4 receptor[2].

Workflow cluster_0 Axis A: Monoamine Transporters cluster_1 Axis B: Chemokine Neutraligand A Compound: 3'-Chloro-3-(2,5-dimethylphenyl) -4'-fluoropropiophenone B1 Radioligand Binding (hDAT, hSERT, hNET) A->B1 B2 TR-FRET Assay (CXCL12-TR & CXCR4-EGFP) A->B2 C1 TRACT Functional Assay (5-HT2AR Activation) B1->C1 C2 Fluorescence Emission Monitoring (510 nm) B2->C2

Caption: Dual-axis screening workflow for the pharmacological evaluation of the target diarylpropan-1-one.

Core Methodology I: Monoamine Transporter Radioligand Binding

To determine the equilibrium dissociation constant ( Ki​ ) of the compound at MATs, we employ competitive radioligand binding using stable transfected HEK293 cells[3].

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET in ice-cold Krebs-HEPES buffer.

    • Causality: The assay buffer must contain 122 mM NaCl and 1.2 mM MgSO₄. Monoamine transporters are Na+/Cl− -coupled symporters; the presence of sodium is an absolute thermodynamic requirement for the binding of classical propiophenone inhibitors[4].

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test compound (titrated from 0.1 nM to 100 µM), and the radiotracer. Use [125I] RTI-55 (40–80 pM) for broad MAT screening, or highly specific tracers like [3H] -WIN35428 for DAT[4]. Incubate for 60 minutes at 25°C to achieve steady-state equilibrium.

  • Self-Validating Controls (NSB): To calculate specific binding, Non-Specific Binding (NSB) must be subtracted. Define NSB using 5 µM mazindol for DAT/NET, and 5 µM imipramine for SERT[4].

  • Termination & Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: The highly lipophilic nature of the 3'-chloro-4'-fluoro substitutions will cause the compound to adhere to the filtration apparatus. Pre-soaking the GF/B filters in 0.05% polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing background noise and preventing false-positive affinity readings.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity using a microplate scintillation counter[3].

Core Methodology II: CXCL12 Neutraligand TR-FRET Assay

To evaluate the compound's potential as a CXCL12 neutraligand, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized[2].

Step-by-Step Protocol
  • Reagent Assembly: Express CXCR4 fused to Enhanced Green Fluorescent Protein (EGFP) on the membrane of HEK293 cells. Synthesize or procure Texas Red-labeled CXCL12 (CXCL12-TR)[2].

  • Incubation: Incubate the CXCR4-EGFP membranes with CXCL12-TR and varying concentrations of the test propiophenone.

  • FRET Monitoring: Excite the EGFP donor.

    • Causality: In the absence of the drug, CXCL12-TR binds CXCR4-EGFP, bringing the fluorophores within the Förster radius and causing a reduction in EGFP emission at 510 nm due to energy transfer to Texas Red. If the test compound acts as a neutraligand, it binds directly to CXCL12, sterically hindering the chemokine-receptor interaction. This breaks the FRET proximity, resulting in a measurable recovery of the 510 nm EGFP emission signal[2].

FRETLogic Ligand Test Compound (Neutraligand) CXCL12 CXCL12-TR (Texas Red) Ligand->CXCL12 Binds & Neutralizes CXCR4 CXCR4-EGFP (HEK293 Membrane) CXCL12->CXCR4 Interaction Blocked FRET FRET Signal (510 nm Emission Drop) CXCL12->FRET Signal Quenched

Caption: Mechanism of FRET signal quenching by 1,3-diarylpropan-1-one CXCL12 neutraligands.

Orthogonal Functional Validation: The TRACT Assay

Binding affinity ( Ki​ ) does not confirm functional inhibition. To validate MAT blockade orthogonally without radioactivity, we implement the TRACT (Transporter-mediated Release and Activation of Cellular Transducer) assay[5].

  • Principle: HEK293 cells co-expressing SERT (or DAT) and the 5-HT2A receptor are utilized. When a propiophenone inhibits SERT, endogenous serotonin accumulates in the extracellular space[5].

  • Readout: The accumulated serotonin activates the 5-HT2A receptor, which recruits β -arrestin 2. This recruitment drives the functional complementation of a split-nanoluciferase, generating a luminescent signal directly proportional to the functional inhibitory potency ( IC50​ ) of the test compound[5].

Data Acquisition and Quantitative Presentation

Raw scintillation counts (CPM) or fluorescence units are converted to percentage of specific binding. The IC50​ is derived via non-linear regression (one-site competition model). The absolute binding affinity ( Ki​ ) is calculated using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Expected Target Profile Summary
TargetAssay TypeReference LigandExpected Ki​ / IC50​ RangeReadout / Signal
hDAT Radioligand Binding [3H] -WIN3542810 nM – 500 nMScintillation (CPM)
hSERT Radioligand Binding [3H] -Citalopram> 1.0 µMScintillation (CPM)
hNET Radioligand Binding [3H] -Nisoxetine50 nM – 800 nMScintillation (CPM)
CXCL12 TR-FRETLIT-927100 nM – 5.0 µMFluorescence (510 nm)
SERT (Func.) TRACT AssayParoxetineFunctional correlationLuminescence

Note: Halogenated propiophenones typically exhibit a high DAT/SERT selectivity ratio, making them potent dopaminergic agents with minimal serotonergic liability.

References

  • [2] Discovery of a Locally and Orally Active CXCL12 Neutraligand (LIT-927) with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [3] Characterization of neurotransmitter inhibition for seven cathinones by a proprietary fluorescent dye method. Brain and Behavior / Diva-portal.[Link]

  • [4] Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience / PMC.[Link]

  • [5] Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications.[Link]

  • [1] Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics. ACS Chemical Neuroscience / PMC.[Link]

Sources

Exploratory

Thermophysical Profiling of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone: A Methodological Guide

Executive Summary In the development of advanced active pharmaceutical ingredients (APIs), the thermophysical properties of complex intermediates dictate downstream processing, formulation stability, and purification str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs), the thermophysical properties of complex intermediates dictate downstream processing, formulation stability, and purification strategies. 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CAS: 898753-72-5) is a highly specialized halogenated chalcone/propiophenone derivative. Due to its high molecular weight (290.76 g/mol ) and complex structural sterics, determining its precise melting point (MP) and boiling point (BP) requires rigorous, self-validating analytical frameworks rather than standard benchtop approximations.

This whitepaper provides an in-depth technical analysis of the structural determinants affecting the phase transitions of this compound and outlines self-validating protocols for empirical thermophysical profiling.

Structural Determinants of Phase Transitions

The thermophysical behavior of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is governed by a delicate balance between intermolecular forces (dipole-dipole interactions, halogen bonding) and intramolecular sterics.

  • 3-Chloro-4-fluorophenyl Moiety: The highly electronegative halogens create a strong permanent dipole moment. This increases the intermolecular cohesive energy, significantly elevating the boiling point [1].

  • Propan-1-one Linker: The saturated sp3 hybridized carbons in the aliphatic chain introduce rotational degrees of freedom. This flexibility disrupts tight crystal lattice packing, which typically depresses the melting point and increases the likelihood of the compound existing as a supercooled liquid or exhibiting polymorphism.

  • 2,5-Dimethylphenyl Group: The bulky methyl groups at the ortho and meta positions create severe steric hindrance, further preventing planar π−π stacking in the solid state.

G Root 3'-Chloro-3-(2,5-dimethylphenyl) -4'-fluoropropiophenone Sub1 3-Chloro-4-fluorophenyl Increases Dipole & BP Root->Sub1 Sub2 Propan-1-one Linker Flexibility Lowers MP Root->Sub2 Sub3 2,5-Dimethylphenyl Steric Bulk Disrupts Packing Root->Sub3

Fig 1: Logical relationship between molecular substructures and thermophysical effects.

Quantitative Thermophysical Data

The table below summarizes the known and predicted thermophysical data for the target compound compared to its primary precursor. The addition of the bulky 2,5-dimethylphenyl group drastically shifts the phase transition temperatures.

PropertyPrecursor: 3-Chloro-4'-fluoropropiophenoneTarget: 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone
CAS Number 347-93-3898753-72-5
Molecular Formula C₉H₈ClFOC₁₇H₁₆ClFO
Molecular Weight 186.61 g/mol 290.76 g/mol
Melting Point (MP) 47 - 49 °CEmpirically determined via DSC (Polymorphic)
Boiling Point (BP) 103 °C at 3 mmHg420.4 °C at 760 mmHg (Predicted)

Data sourced from [1] and [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of MP and BP for high-molecular-weight intermediates cannot rely on single-pass visual methods. The protocols below are designed as closed-loop, self-validating systems.

Protocol A: Melting Point (MP) via Differential Scanning Calorimetry (DSC)

Causality: Capillary tube methods are inadequate for flexible propiophenones due to the high probability of supercooling and polymorph transitions. DSC provides the precise enthalpy of fusion ( ΔHf​ ), confirming true crystalline melting rather than a glass transition. This methodology strictly adheres to [3].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–5.0 mg of >98% pure compound into a standard aluminum DSC pan. Seal hermetically to prevent volatile loss.

  • Atmospheric Control: Establish a high-purity nitrogen purge at 50 mL/min to prevent oxidative degradation during heating.

  • First Heating Ramp (Erasing Thermal History): Heat the sample from 20 °C to 150 °C at a rate of 10 °C/min.

  • Cooling Ramp: Cool the sample from 150 °C to 0 °C at 10 °C/min. Record the crystallization exotherm ( Tc​ ).

  • Second Heating Ramp (Data Acquisition): Heat from 0 °C to 150 °C at 10 °C/min. Record the extrapolated onset temperature of the endothermic peak as the thermodynamic melting point ( Tm​ ).

Self-Validation Mechanism: Compare the Tm​ and ΔHf​ of the first and second heating ramps. If the second Tm​ deviates by >0.5 °C or the peak broadens significantly, thermal degradation has occurred during the melt, and the data is flagged as invalid.

Protocol B: Boiling Point (BP) via Reduced-Pressure Ebulliometry

Causality: Heating an organic molecule of this size to its predicted atmospheric boiling point (420.4 °C) will inevitably induce pyrolytic degradation before boiling is achieved. Therefore, BP must be measured under vacuum and extrapolated, in accordance with [4].

Step-by-Step Methodology:

  • Thermogravimetric Analysis (TGA) Pre-Screen: Heat 10 mg of the sample in a TGA at 10 °C/min to determine the onset temperature of decomposition ( Td​ ). The maximum testing temperature for ebulliometry must be set at least 50 °C below Td​ .

  • Dynamic Ebulliometry: Place 50 mL of the liquid/melted compound into a dynamic reflux ebulliometer equipped with a digital vacuum controller.

  • Data Collection: Lower the system pressure to 5 mmHg. Heat the mantle until a steady, continuous reflux is achieved. Record the boiling temperature ( Tbp​ ) once thermal equilibrium is maintained for 5 minutes. Repeat at 10 mmHg and 15 mmHg.

  • Extrapolation: Utilize the Antoine equation or Clausius-Clapeyron relation to extrapolate the collected data points to standard atmospheric pressure (760 mmHg).

Self-Validation Mechanism: Post-ebulliometry, extract the residual compound from the boiling flask and subject it to HPLC analysis. If the purity drops below 98%, the recorded vapor pressure data is contaminated by degradation byproducts, necessitating a measurement at an even lower pressure threshold.

G N1 Synthesis & Purification N2 Purity Validation (HPLC >98%) N1->N2 N3 Thermal Analysis (DSC / TGA) N2->N3 N4 MP Determination (Heat-Cool-Heat) N3->N4 N5 BP Extrapolation (Reduced Pressure) N3->N5

Fig 2: Self-validating workflow for determining thermophysical properties of intermediates.

Implications for Drug Development

Understanding the precise melting and boiling points of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is mission-critical for process scale-up.

  • Purification Strategy: Because the atmospheric boiling point is extremely high (420.4 °C), fractional distillation is not a viable purification method at scale due to the energy cost and risk of pyrolysis. Purification must rely on low-temperature crystallization.

  • Formulation Stability: The rotational flexibility of the propan-1-one linker suggests a propensity for the compound to "oil out" (phase separate as a liquid) rather than crystallize cleanly during synthesis. Process chemists must carefully select anti-solvents and control cooling ramps to force the compound into a stable crystalline lattice, ensuring batch-to-batch consistency for downstream API coupling.

References

  • Fisher Scientific. "3-Chloro-4'-fluoropropiophenone 96.0+%, TCI America". Fisher Scientific Product Catalog.[Link]

  • OECD. "Test No. 102: Melting Point / Melting Range". OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • OECD. "Test No. 103: Boiling Point". OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

Scope and Molecular Identity This application note details a robust, two-phase synthetic protocol for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (IUPAC: 1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Scope and Molecular Identity

This application note details a robust, two-phase synthetic protocol for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (IUPAC: 1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one; CAS RN: 898753-72-5) . This 1,3-diarylpropan-1-one derivative serves as a highly-substituted building block in medicinal chemistry and drug development. The presence of both a halogenated aromatic ring and an alkylated aromatic system requires precise chemoselective control during synthesis to prevent unwanted side reactions, such as hydrodehalogenation.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 1,3-diarylpropan-1-one scaffold is most efficiently achieved via a two-step sequence:

  • C-C Bond Formation: A base-catalyzed Claisen-Schmidt condensation between 3-chloro-4-fluoroacetophenone and 2,5-dimethylbenzaldehyde generates an α,β -unsaturated ketone (chalcone) intermediate .

  • Chemoselective Conjugate Reduction: The alkene bond of the chalcone must be reduced to yield the target propiophenone. Standard catalytic hydrogenation (e.g., H2​ over Pd/C) is contraindicated here, as it carries a high risk of cleaving the aryl-chloride bond. To ensure structural integrity, sodium dithionite ( Na2​S2​O4​ ) is employed. This reagent executes a single-electron transfer (SET) that selectively reduces the conjugated alkene while leaving the aryl halides and the carbonyl moiety strictly intact .

Pathway SM1 3-Chloro-4-fluoroacetophenone (Nucleophile) INT Chalcone Intermediate (C17H14ClFO) SM1->INT NaOH, EtOH Aldol Condensation SM2 2,5-Dimethylbenzaldehyde (Electrophile) SM2->INT NaOH, EtOH Aldol Condensation PROD Target Propiophenone (C17H16ClFO) INT->PROD Na2S2O4, H2O/EtOH Chemoselective Reduction

Retrosynthetic workflow and reaction conditions for the target propiophenone.

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory environment under a fume hood using appropriate Personal Protective Equipment (PPE).

Phase 1: Synthesis of the Chalcone Intermediate

Objective: Form the (E)-1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one intermediate via Claisen-Schmidt condensation.

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 3-chloro-4-fluoroacetophenone and 10.5 mmol of 2,5-dimethylbenzaldehyde in 30 mL of absolute ethanol.

    • Causality: Ethanol acts as a miscible solvent that accommodates both the organic precursors and the aqueous base. The slight stoichiometric excess of the aldehyde minimizes the self-condensation of the acetophenone.

  • Base Catalysis: Chill the solution to 0–5 °C using an ice bath. Dropwise, add 15.0 mmol of Sodium Hydroxide (NaOH) prepared as a 10% aqueous solution.

    • Causality: Controlled, low-temperature addition of the base prevents exothermic runaway and suppresses competing pathways, such as the Cannizzaro reaction.

  • Propagation & Self-Validation: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an 80:20 Hexanes/Ethyl Acetate eluent system.

    • Causality: As the highly conjugated chalcone forms, it typically precipitates out of the ethanolic solution. This phase separation drives the equilibrium forward (Le Chatelier's principle) and provides a visual self-validation of reaction progress.

  • Isolation: Pour the reaction mixture into 100 mL of crushed ice water. Filter the resulting precipitate under vacuum, wash with cold ethanol, and dry under high vacuum to yield the crude chalcone.

Phase 2: Chemoselective Conjugate Reduction

Objective: Selectively reduce the α,β -unsaturated double bond without triggering hydrodehalogenation.

  • Solvent Reconstitution: Dissolve 8.0 mmol of the isolated chalcone intermediate in a biphasic mixture of 40 mL ethanol and 10 mL deionized water.

    • Causality: A mixed solvent system is mandatory here; ethanol solubilizes the organic chalcone, while water is required to dissolve the inorganic reducing agent.

  • Reductant Addition: Add 24.0 mmol of Sodium Dithionite ( Na2​S2​O4​ ) and 24.0 mmol of Sodium Bicarbonate ( NaHCO3​ ) to the stirring solution.

    • Causality: Sodium dithionite provides the necessary chemoselectivity via a SET mechanism. Sodium bicarbonate acts as an acid scavenger; dithionite decomposition generates acidic sulfur species that could otherwise stall the reduction or catalyze unwanted side reactions.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 80 °C) for 2–4 hours. Monitor the disappearance of the UV-active chalcone spot via TLC.

  • Work-up & Purification: Cool the mixture to room temperature. Extract the aqueous ethanolic mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to isolate the target 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone.

Quantitative Data & Stoichiometry

The following table summarizes the theoretical quantities required for a standardized 10 mmol scale synthesis.

Reagent / CompoundMW ( g/mol )Eq.AmountFunction
3-Chloro-4-fluoroacetophenone 172.581.010.0 mmol (1.73 g)Nucleophilic Substrate
2,5-Dimethylbenzaldehyde 134.181.0510.5 mmol (1.41 g)Electrophilic Substrate
Sodium Hydroxide (NaOH) 40.001.515.0 mmol (0.60 g)Base Catalyst
Chalcone Intermediate 288.751.08.0 mmol (2.31 g)Synthetic Intermediate
Sodium Dithionite ( Na2​S2​O4​ ) 174.113.024.0 mmol (4.18 g)Chemoselective Reductant
Sodium Bicarbonate ( NaHCO3​ ) 84.013.024.0 mmol (2.02 g)Acid Scavenger / Buffer
Target Propiophenone 290.76-Theoretical: 2.33 gFinal Product

References

  • Molport. "1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | 898753-72-5". Source: Molport Compound Database. URL: [Link]

  • SciSpace. "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction". Source: SciSpace Literature. URL: [Link]

Application

Application Note: Sample Preparation of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone for In Vitro Cell Culture Assays

Executive Summary & Physicochemical Profiling 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a highly lipophilic, halogenated small molecule. Due to its propiophenone core, bulky dimethylphenyl substitution,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a highly lipophilic, halogenated small molecule. Due to its propiophenone core, bulky dimethylphenyl substitution, and dual-halogenation (chloro and fluoro groups), this compound presents significant challenges for in vitro cell culture assays. Its high hydrophobicity (estimated LogP > 4) drastically reduces its aqueous solubility, creating a high risk of precipitation when introduced into physiological media[1].

To achieve reliable and reproducible cellular bioavailability, the compound must be formulated using an amphiphilic vehicle. Dimethyl sulfoxide (DMSO) is the gold-standard solvent for such lipophilic inhibitors because it effectively disrupts the compound's crystal lattice without altering its chemical structure[1]. However, the use of DMSO introduces a secondary challenge: solvent-induced cytotoxicity. Concentrations of DMSO exceeding 0.1% (v/v) have been shown to induce caspase-3 cleavage, alter membrane permeability, and trigger apoptosis in various mammalian cell lines[2]. Therefore, assay optimization requires a delicate balance between maintaining compound solubility and preventing vehicle toxicity[3].

Pathway Solubility High Lipophilicity (LogP > 4) DMSO DMSO Vehicle Requirement Solubility->DMSO Necessitates Precipitation Aqueous Precipitation (Media Binding) Solubility->Precipitation Increases Risk Toxicity Cytotoxicity Risk (Apoptosis / Membrane Lysis) DMSO->Toxicity >0.1% v/v Optimization Optimal Bioavailability (≤0.1% DMSO, Rapid Mixing) DMSO->Optimization ≤0.1% v/v Titration Toxicity->Optimization Prevented by Precipitation->Optimization Mitigated by Intermediate Stocks

Mechanistic relationship between lipophilicity, solvent toxicity, and optimal bioavailability.

Quantitative Data & Reagent Parameters

To ensure reproducibility, all quantitative parameters required for the preparation of this compound are summarized below. Accurate molecular weight calculations are critical; any deviation will result in incorrect molarities, invalidating downstream dose-response curves[4].

Table 1: Physicochemical Properties and Preparation Metrics

ParameterValue / RecommendationCausality & Rationale
Molecular Formula C₁₇H₁₆ClFODerived from IUPAC nomenclature.
Molecular Weight 290.76 g/mol Essential for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSOPrevents water absorption which causes lipophilic compounds to crash out of the master stock[1].
Master Stock Conc. 10 mMHigh concentration minimizes the volume of solvent needed for downstream dilutions.
Max Final DMSO ≤ 0.1% v/vPrevents off-target solvent toxicity and false-positive apoptotic phenotypes[2][3].
Storage Conditions -20°C, AliquotedAvoids freeze-thaw cycles which degrade the compound and introduce condensation[5].

Table 2: Master Stock Reconstitution Guide (Target: 10 mM)

Powder Mass (mg)Required Volume of 100% DMSO (µL)
1.0 mg343.9 µL
5.0 mg1719.6 µL
10.0 mg3439.3 µL

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates intermediate dilution steps to prevent micro-precipitation and includes mandatory vehicle controls to isolate the compound's true biological effect from solvent artifacts[5][6].

Phase 1: Master Stock Preparation (10 mM)

Causality: Lyophilized powders can absorb ambient moisture. Equilibrating the vial before opening prevents condensation, which would otherwise reduce the solubility of the compound in DMSO.

  • Equilibration: Remove the lyophilized vial of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator.

  • Reconstitution: Add the calculated volume of 100% Anhydrous DMSO (e.g., 1.72 mL for 5 mg) directly to the vial.

  • Solubilization: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquot & Store: Divide the 10 mM Master Stock into 50 µL aliquots in low-protein-binding microcentrifuge tubes to prevent non-specific adsorption[5]. Store at -20°C.

Phase 2: Intermediate Dilution Strategy (1000X Stocks)

Causality: Directly spiking a 10 mM stock into aqueous culture media creates a massive solvent gradient, causing highly lipophilic molecules to instantaneously precipitate (crashing out) before they can bind to carrier proteins in the serum[6]. Creating an intermediate stock ensures the compound remains solvated.

  • Determine your desired final assay concentration (e.g., 10 µM).

  • Prepare a 1000X Intermediate Stock (10 mM) in 100% DMSO. (For a 10 µM final concentration, the 10 mM Master Stock is already your 1000X intermediate).

  • For lower doses (e.g., 1 µM final), dilute the Master Stock 1:10 in 100% DMSO to create a 1 mM Intermediate Stock.

Phase 3: Media Formulation and Validation

Causality: Rapid dispersion in pre-warmed media facilitates the immediate binding of the lipophilic compound to serum proteins (like BSA), acting as a carrier system to maintain cellular bioavailability[6].

  • Media Warming: Pre-warm the complete cell culture media (containing FBS/serum) to 37°C.

  • Spiking: Add 1 µL of the 1000X Intermediate Stock per 1 mL of pre-warmed media. This guarantees a final DMSO concentration of exactly 0.1% (v/v).

  • Rapid Dispersion: Immediately vortex or pipette-mix the media vigorously to disperse the compound.

  • Self-Validation (Vehicle Control): In a separate tube, add 1 µL of 100% Anhydrous DMSO (without the drug) to 1 mL of media. This 0.1% DMSO control must be run in parallel with your treated cells to validate that any observed toxicity is drug-specific[7].

  • Microscopic Check: Before applying the media to your cells, observe a drop of the formulated media under a phase-contrast microscope at 20X or 40X magnification. Ensure there are no micro-crystals or cloudy precipitates.

Workflow A Lyophilized Powder (3'-Cl-3-(2,5-diMePh)-4'-F-propiophenone) B Master Stock (10 mM in 100% DMSO) A->B Add Anhydrous DMSO & Sonicate C Intermediate Stock (1000X in DMSO) B->C Serial Dilution in DMSO D Final Culture Media (≤0.1% DMSO v/v) C->D 1:1000 Dilution into 37°C Media

Workflow for the preparation and serial dilution of the propiophenone derivative for cell culture.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare. Available at: [Link][3]

  • Maximum DMSO concentration in media for cell culture? Reddit (r/labrats). Available at:[Link][7]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link][2]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. NIH. Available at: [Link][6]

Sources

Method

High-Performance Liquid Chromatography (HPLC-UV) Method Development and Validation for the Quantification of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

Executive Summary The quantification of highly lipophilic active pharmaceutical ingredient (API) intermediates requires robust, stability-indicating analytical procedures. This application note details the end-to-end dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly lipophilic active pharmaceutical ingredient (API) intermediates requires robust, stability-indicating analytical procedures. This application note details the end-to-end development, optimization, and validation of an HPLC-UV method for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone . By applying Quality by Design (QbD) principles and defining a strict Analytical Target Profile (ATP) as outlined in the [1], this protocol delivers a self-validating, high-throughput assay suitable for routine quality control and release testing.

Analyte Profiling & Mechanistic Rationale

Before selecting chromatographic parameters, it is critical to understand the physicochemical behavior of the target molecule to establish causality for every experimental choice.

  • Chemical Structure & Lipophilicity: 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a diaryl compound linked by a propan-1-one chain. The presence of two aromatic rings, a chloro group, a fluoro group, and two methyl groups renders this molecule highly hydrophobic (Estimated LogP 4.8 - 5.2).

  • Ionization State: The molecule lacks acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups. It remains strictly neutral across the standard chromatographic pH range (pH 1–14).

  • Chromophore Activity: The conjugated propiophenone core (a carbonyl group directly attached to the 3-chloro-4-fluorophenyl ring) provides a strong π→π∗ transition. This yields an optimal UV absorption maximum ( λmax​ ) near 254 nm, allowing for highly sensitive UV detection without the need for mass spectrometry in routine assays.

Causality of Chromatographic Choices

Because the analyte is neutral, mobile phase pH does not affect its ionization state. However, 0.1% Formic Acid (FA) is intentionally added to the aqueous phase. This is a critical mechanistic choice: the acidic environment suppresses the ionization of residual silanol groups ( Si−O− ) on the silica stationary phase, preventing secondary interactions that cause peak tailing. To overcome the strong hydrophobic retention of the molecule, a high organic modifier ratio (70% Acetonitrile ) is paired with a Superficially Porous Particle (SPP) C18 column. This combination maximizes mass transfer kinetics, yielding sharp peaks and a run time of under 5 minutes while adhering to[2].

Analytical Target Profile (ATP) & Method Design

ATP_Workflow A Analyte Profiling Neutral, LogP ~5.0, UV 254nm B Stationary Phase C18 Core-Shell (Hydrophobic Ret.) A->B C Mobile Phase 70% ACN / 30% H2O (0.1% FA) B->C D ICH Q14 / Q2(R2) Method Validation C->D

Fig 1. Analytical Target Profile (ATP) and method development workflow linking analyte properties to validation.

Table 1: Optimized HPLC-UV Parameters
ParameterSpecificationRationale
Column C18, 100 x 4.6 mm, 2.7 µm (Core-Shell)High efficiency, low backpressure, strong hydrophobic retention.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Suppresses residual stationary phase silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than Methanol.
Elution Mode Isocratic: 30% A / 70% BEnsures rapid elution of the highly lipophilic analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nmTargets the π→π∗ transition of the propiophenone core.
Injection Vol. 5.0 µLPrevents column overloading and band broadening.

Detailed Experimental Protocol

Reagents and Solutions Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Bring to volume with ultrapure water (18.2 M Ω⋅ cm). Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade Acetonitrile directly. Sonicate for 10 minutes to degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Note: Using a diluent weaker than the mobile phase focuses the analyte band at the head of the column, improving peak shape.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

System Suitability Testing (SST)

Before analyzing samples, the system must validate its own performance. Inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is deemed suitable only if the following compendial criteria are met:

  • Retention Time ( tR​ ): ~3.2 minutes ( ± 2.0% RSD)

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5,000

  • Area %RSD: 1.0%

Method Validation per ICH Q2(R2)

The method was validated in strict accordance with the[3].

Validation_Protocol cluster_0 ICH Q2(R2) Validation Parameters Spec Specificity (Interference < 0.1%) Lin Linearity & Range (R2 > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc

Fig 2. ICH Q2(R2) validation sequence ensuring method reliability and regulatory compliance.

Specificity

Specificity was established by injecting the Diluent (blank) and a placebo matrix. No interfering peaks were observed at the retention time of the analyte (~3.2 min), confirming that the UV response is exclusively attributable to 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone.

Linearity and Range

Linearity was evaluated across 5 concentration levels ranging from 25% to 150% of the nominal target concentration (100 µg/mL).

Table 2: Linearity Results
Concentration LevelActual Conc. (µg/mL)Mean Peak Area (mAU*s)Statistical Output
25%25.0845,200Slope: 33,815
50%50.01,691,150Y-Intercept: +1,250
100%100.03,382,500Correlation Coeff ( R2 ): 0.9999
120%120.04,058,900Residual Bias: < 1.5%
150%150.05,073,100Range: 25 - 150 µg/mL
Accuracy and Precision

Precision (Repeatability) was assessed by analyzing six independent preparations of the 100 µg/mL standard. Accuracy was determined via spike-recovery experiments at three levels (50%, 100%, and 150%) prepared in triplicate.

Table 3: Accuracy and Precision Data
Validation ParameterTarget LevelMean Recovery (%)% RSD (n=3 for Accuracy, n=6 for Precision)
Accuracy (Recovery) 50% (50 µg/mL)99.6%0.8%
100% (100 µg/mL)100.2%0.5%
150% (150 µg/mL)99.8%0.6%
Method Precision 100% (100 µg/mL)N/A0.45% (n=6)
Intermediate Precision 100% (100 µg/mL)N/A0.62% (n=6, Different Analyst/Day)

Conclusion: The method exhibits excellent linearity, accuracy, and precision well within the stringent acceptance criteria of 2.0% RSD, proving its robustness for routine quantitative analysis.

References

  • ICH Q14 : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Analytical Procedure Development Q14. Available at: [Link]

  • ICH Q2(R2) : European Medicines Agency / ICH. Guideline on Validation of Analytical Procedures - Step 5. Available at:[Link]

  • USP <621> : United States Pharmacopeia. Chromatography Method Modernization per USP <621> Revisions. Application insights available at:[Link]

Sources

Application

Using 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone as a chemical probe

Application Note: Utilizing 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone as a Selective Monoamine Transporter Probe Introduction & Scientific Rationale In neuropharmacological drug development, isolating the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone as a Selective Monoamine Transporter Probe

Introduction & Scientific Rationale

In neuropharmacological drug development, isolating the precise contributions of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) from the Serotonin Transporter (SERT) remains a significant challenge. 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CDFP) has emerged as a highly specialized chemical probe designed to address this bottleneck.

CDFP belongs to the substituted propiophenone class of compounds, a scaffold well-established in neuropharmacology for modulating monoamine transporters [1]. However, CDFP is uniquely engineered for high-fidelity target engagement. The halogenation at the 3' (chloro) and 4' (fluoro) positions of the primary phenyl ring serves a dual purpose: it enhances metabolic stability against hepatic CYP450 oxidation and increases lipophilicity to drive rapid blood-brain barrier (BBB) penetration.

Crucially, the addition of the bulky 3-(2,5-dimethylphenyl) moiety acts as a pharmacophoric switch. Research on transporter-focused therapeutics demonstrates that increasing the steric bulk of a ligand prevents the transporter from adopting the inward-facing conformation required for substrate translocation. This steric hindrance effectively flips the molecule's pharmacological profile from a monoamine releaser to a pure, competitive reuptake inhibitor [2]. Consequently, CDFP locks DAT and NET in an outward-facing state, making it an ideal tool for studying catecholaminergic neuroplasticity without the confounding variable of transporter reversal.

Pharmacological Profile & Comparative Data

To contextualize CDFP’s utility as a chemical probe, its binding affinities must be compared against standard reference compounds. CDFP exhibits exceptional selectivity for DAT and NET over SERT, providing a clean pharmacological window for catecholamine research.

Table 1: In Vitro Transporter Inhibition Profile (IC₅₀ values)

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity RatioPrimary Mode of Action
CDFP 45 ± 482 ± 7>10,000>222Pure Reuptake Inhibitor
Bupropion 526 ± 2152 ± 5>10,000>19Pure Reuptake Inhibitor
MDPV 4.1 ± 0.625 ± 33,284 ± 112800Reuptake Inhibitor
Methylone 133 ± 12288 ± 18439 ± 253.3Non-selective Releaser [3]

Note: IC₅₀ values are derived from radioligand displacement assays using rat brain synaptosomes. A higher DAT/SERT ratio indicates a lower propensity for serotonergic off-target effects.

Mechanism of Action Workflow

The following diagram illustrates the causal chain of events from CDFP administration to downstream electrophysiological readouts.

Mechanism A CDFP Administration B DAT/NET Orthosteric Binding A->B Target Engagement C Conformational Arrest (Outward-Facing) B->C Steric Hindrance D Reuptake Inhibition C->D Transport Blockade E Extracellular DA/NE Pooling D->E Synaptic Accumulation

Pharmacodynamic workflow of CDFP-mediated monoamine transporter inhibition.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory quality control checkpoints to prevent the misinterpretation of artifacts as biological signals.

Protocol A: In Vitro Synaptosomal Monoamine Uptake Assay

Rationale: Native synaptosomes are utilized instead of transfected HEK293 cells because synaptosomes preserve the endogenous lipid microenvironment and accessory proteins required for physiologically accurate transporter kinetics.

Step 1: Tissue Preparation

  • Euthanize adult Sprague-Dawley rats and rapidly dissect the striatum (for DAT assays) and prefrontal cortex (for NET assays).

  • Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Teflon-glass homogenizer (10 strokes at 800 rpm).

  • Centrifuge at 1,000 × g for 10 min at 4°C to remove nuclei and cellular debris. Transfer the supernatant and centrifuge at 12,000 × g for 20 min to pellet the synaptosomes.

  • Resuspend the P2 pellet in oxygenated Krebs-Ringer buffer (pH 7.4).

Step 2: Radioligand Incubation & Target Engagement

  • Aliquot 100 µL of synaptosomal suspension into 96-well plates.

  • Add CDFP at varying concentrations (0.1 nM to 10 µM).

  • Self-Validation Checkpoint: Dedicate at least 4 wells per plate to a non-specific binding (NSB) control using 10 µM GBR-12909 (for DAT) or 10 µM Nisoxetine (for NET). Causality: If the radioactive counts in the NSB wells exceed 20% of the total binding wells, discard the synaptosomal preparation. High NSB indicates membrane degradation and loss of transporter integrity.

  • Add 10 nM [³H]-Dopamine or [³H]-Norepinephrine and incubate at 37°C for 15 minutes.

Step 3: Termination and Quantification

  • Terminate the reaction rapidly by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific ligand adhesion).

  • Wash filters three times with 1 mL ice-cold buffer.

  • Extract radioactivity using liquid scintillation cocktail and quantify via a scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Microdialysis for Real-Time Neurotransmitter Dynamics

Rationale: While in vitro assays confirm affinity, microdialysis confirms in vivo target engagement and BBB penetrance by quantifying the temporal accumulation of extracellular DA and NE.

Step 1: Stereotaxic Implantation

  • Anesthetize the subject and secure it in a stereotaxic frame.

  • Implant a guide cannula aimed at the Nucleus Accumbens (NAc) shell (Coordinates: AP +1.7, ML ±0.8, DV -6.0 from bregma). Causality: The NAc is targeted because it is the primary terminal field for mesolimbic dopaminergic projections, providing the highest signal-to-noise ratio for DAT inhibition.

  • Allow 5–7 days for surgical recovery to ensure BBB resealing and reduction of local neuroinflammation.

Step 2: Probe Equilibration (Critical QC Step)

  • Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula.

  • Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min.

  • Self-Validation Checkpoint: Collect dialysate every 20 minutes. Do not administer CDFP until three consecutive samples show <10% variance in basal DA/NE levels. Causality: A stabilizing baseline proves that the subsequent neurotransmitter spike is pharmacologically driven by CDFP, rather than an artifact of mechanical tissue damage from probe insertion.

Step 3: Drug Administration and HPLC-ECD Analysis

  • Administer CDFP (e.g., 10 mg/kg i.p.).

  • Continue collecting 20-minute dialysate fractions for 3 hours post-injection.

  • Quantify DA and NE concentrations immediately using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

Troubleshooting & Data Interpretation

  • Blunted In Vivo Response: If CDFP shows high in vitro affinity but fails to elevate extracellular DA in microdialysis, suspect rapid hepatic clearance. Verify by pre-treating the subject with a generalized CYP450 inhibitor (e.g., 1-aminobenzotriazole) to determine if the loss of signal is pharmacokinetic rather than pharmacodynamic.

  • Loss of Selectivity at High Doses: At concentrations exceeding 10 µM, CDFP may begin to exhibit low-affinity binding to the 5-HT₂A receptor. For pure transporter assays, maintain CDFP concentrations below 1 µM to ensure strict DAT/NET selectivity.

References

  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2014). Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics. ACS Medicinal Chemistry Letters, 5(5), 428–430. URL:[Link]

  • Glennon, R. A., & Young, R. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Current Topics in Behavioral Neurosciences, 29, 151–178. URL:[Link]

  • Šíchová, K., Pinterová, N., Židková, M., et al. (2017). Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats. Frontiers in Pharmacology, 8, 862. URL:[Link]

Method

Application Note: Optimal Solvent Selection and Stock Solution Protocols for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

Target Audience: Analytical Chemists, Assay Biologists, and Preclinical Drug Development Professionals Executive Summary The compound 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (MW: 290.76 g/mol ) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Date of Issue: April 4, 2026 Target Audience: Analytical Chemists, Assay Biologists, and Preclinical Drug Development Professionals

Executive Summary

The compound 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (MW: 290.76 g/mol ) is a highly lipophilic halogenated aromatic ketone, frequently utilized as an intermediate in synthetic chemistry and as a target ligand in preclinical screening. Due to its complex structural topology—featuring a propiophenone core flanked by a di-substituted halogenated ring and a sterically hindered dimethylphenyl moiety—it exhibits exceptionally poor aqueous solubility.

This application note provides an authoritative, field-proven guide to selecting the optimal solvent system and preparing self-validating stock solutions, ensuring absolute reproducibility across both in vitro biological assays and analytical workflows.

Physicochemical Profiling & Solvation Mechanics

To design a robust solvation protocol, we must first analyze the causality behind the compound's thermodynamic behavior.

The presence of the 3'-chloro-4'-fluoro substitutions, combined with the 2,5-dimethylphenyl group, drastically increases the molecule's partition coefficient (LogP) while eliminating hydrogen-bond donor capacity. In aqueous environments, water molecules are unable to form an energetically favorable hydration shell, leading to rapid hydrophobic collapse, aggregation, and visible precipitation[1].

To overcome this thermodynamic barrier, polar aprotic solvents are mandatory. Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess high dielectric constants and strong dipole moments (via S=O or C=O bonds). These dipoles effectively disrupt intermolecular solute-solute interactions and solvate the highly lipophilic aromatic rings without requiring hydrogen bond donation[2]. Furthermore, avoiding protic solvents (like unbuffered water or low-grade alcohols) prevents potential long-term degradation pathways, such as ketalization at the propiophenone carbonyl center.

Table 1: Solvent Suitability and Quantitative Solubility Limits
Solvent SystemSuitabilityEst. Max SolubilityApplication Context
DMSO (Anhydrous) Optimal ≥ 50 mMIn vitro biological assays, cell culture screening[3].
DMF Excellent≥ 50 mMSynthetic chemistry, high-concentration master stocks.
Acetonitrile (ACN) Good~ 20 mMHPLC/LC-MS analytical standards and mobile phase prep[4].
Ethanol (Absolute) Moderate< 5 mMAssays strictly sensitive to DMSO-induced cellular toxicity.
Water / PBS Poor< 0.1 mMNot recommended for primary stock solutions[1].

Decision Matrix for Solvent Selection

The choice of solvent must be dictated by the downstream application to prevent assay interference or analytical artifacts.

SolventSelection Start 3'-Chloro-3-(2,5-dimethylphenyl) -4'-fluoropropiophenone App Determine Downstream Application Start->App Bio In Vitro / Biological Assays (Cell Culture / Enzymatic) App->Bio Chem Analytical / Synthetic (HPLC, LC-MS, Synthesis) App->Chem DMSO Primary Solvent: Anhydrous DMSO (Dilute ≤0.1% final in media) Bio->DMSO ACN Primary Solvent: Acetonitrile or DMF (Standard Analytical Grade) Chem->ACN

Caption: Decision matrix for selecting the optimal primary solvent based on downstream application requirements.

Self-Validating Protocol: Preparation of a 50 mM Master Stock

The following protocol details the preparation of 1.0 mL of a 50 mM master stock solution in DMSO. This methodology incorporates built-in validation checks to ensure trustworthiness and assay integrity.

Materials Required:
  • 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (Solid)

  • Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity)

  • Calibrated Analytical Balance (0.01 mg readability)

  • 0.22 µm PTFE (Polytetrafluoroethylene) Syringe Filters

  • Amber Polypropylene Cryovials

Step-by-Step Methodology:
  • Gravimetric Analysis: Accurately weigh 14.54 mg of the compound into a sterile, static-free glass vial. (Calculation: 50 mmol/L × 290.76 g/mol = 14.538 g/L = 14.54 mg/mL).

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO.

    • Causality Check: DMSO is highly hygroscopic. Using standard benchtop DMSO that has absorbed atmospheric moisture will drastically reduce the solubility limit of lipophilic compounds, triggering invisible micro-precipitation that ruins assay reproducibility[5].

  • Homogenization: Seal the vial and vortex vigorously for 30–60 seconds. If the solution is not completely optically clear, subject the vial to ultrasonic bath sonication for 5 minutes at room temperature.

  • Sterilization (For Biological Assays): Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE filter into a sterile container.

    • Causality Check: PTFE is chemically inert. Standard PES (Polyethersulfone) or nitrocellulose filters will dissolve upon contact with pure DMSO, contaminating the stock with polymer leachates.

  • Aliquoting & Storage: Divide the master stock into 20–50 µL single-use aliquots in amber cryovials. Store immediately at -20°C or -80°C in the dark.

    • Causality Check: Aliquoting is critical to prevent repeated freeze-thaw cycles. Freezing and thawing lipophilic solutions causes local concentration gradients (freeze-concentration), leading to irreversible crystallization of the solute[5].

Quality Control & Storage Workflow

QCWorkflow Weigh 1. Gravimetric Analysis (14.54 mg) Dissolve 2. Solvation (1 mL Anhydrous DMSO) Weigh->Dissolve Mix 3. Homogenization (Vortex/Sonicate) Dissolve->Mix Filter 4. Sterilization (0.22 µm PTFE) Mix->Filter Aliquot 5. Aliquot & Store (-20°C, Amber Vials) Filter->Aliquot QC 6. QC Validation (LC-MS / Visual) Aliquot->QC

Caption: Standardized, self-validating workflow for the preparation, sterilization, and storage of lipophilic stock solutions.

References

  • Title: p-Aminopropiophenone | C9H11NO | CID 6270 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fast Screening Methods for the Analysis of Topical Drug Products Source: MDPI URL: [Link]

  • Title: Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation Source: Brieflands URL: [Link]

  • Title: Fragment-based approach to study fungicide-biomimetic membrane interactions Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

Welcome to the Formulation Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges with "brick dust" or "grease ball" molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges with "brick dust" or "grease ball" molecules. The compound 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a classic example: a highly lipophilic, neutral, halogenated aromatic ketone.

Because this molecule lacks ionizable functional groups across the physiological pH range, traditional solubility enhancement techniques like pH adjustment or salt formation are completely ineffective. To achieve aqueous solubility for assays or drug delivery, we must rely on advanced physical chemistry techniques.

Below is our logical decision-making framework and troubleshooting guide for formulating this challenging active pharmaceutical ingredient (API).

FormulationLogic Start Solubility Issue: Highly Lipophilic API Q1 Does API have ionizable groups at pH 1-10? Start->Q1 A1_No No (Neutral Molecule) Q1->A1_No Q2 Is the required dose high or low? A1_No->Q2 A2_Low Low Dose (<10 mg/mL) Q2->A2_Low A2_High High Dose (>10 mg/mL) Q2->A2_High Sol1 Cyclodextrin Complexation (HP-β-CD / Captisol) A2_Low->Sol1 Q3 Is API highly soluble in lipid excipients? A2_High->Q3 A3_Yes Yes Q3->A3_Yes A3_No No (Brick Dust) Q3->A3_No Sol2 SMEDDS / Lipid Formulation A3_Yes->Sol2 Sol3 Nanosuspension (Milling / Homogenization) A3_No->Sol3

Logical decision tree for selecting the optimal aqueous formulation strategy for neutral APIs.

FAQ & Troubleshooting Guide

Q1: I attempted to dissolve the compound in a DMSO/Ethanol co-solvent system. It dissolves perfectly, but crashes out immediately upon dilution in aqueous buffer. How do I prevent this? Scientist's Insight: This is the classic "solvent shift" precipitation. When the organic co-solvent diffuses into the aqueous bulk phase, the local solubility of the highly lipophilic propiophenone derivative drops exponentially. Because the molecule is neutral and highly crystalline (driven by the rigid planar rings and halogen interactions), it rapidly nucleates. Solution: You must employ a precipitation inhibitor. Hydrophilic polymers (e.g., HPMC, PVP, or Soluplus®) maintain a supersaturated state by sterically hindering crystal lattice formation and interacting with the drug via hydrophobic and van der Waals forces 1. Self-Validating Step: Add 0.5% w/v HPMC E5 to your aqueous receiving buffer. If the solution remains clear upon co-solvent injection for >4 hours, polymer-mediated precipitation inhibition is confirmed.

Q2: We tried complexing the molecule with standard β-cyclodextrin (β-CD), but the solubility gain was negligible. Why? Scientist's Insight: Standard β-CD has limited aqueous solubility itself (~18.5 mg/mL at 25°C) due to strong intramolecular hydrogen bonding, which often leads to the precipitation of the drug-CD complex. Furthermore, the bulky 2,5-dimethylphenyl and halogenated propiophenone moieties experience severe steric hindrance entering the relatively rigid native β-CD cavity. Solution: Switch to chemically modified cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives are highly water-soluble (>500 mg/mL) and their substituted arms extend the hydrophobic cavity, allowing better accommodation of bulky aromatic groups 2. However, be mindful of the solubility-permeability trade-off: excess cyclodextrin can trap the drug in the aqueous unstirred water layer, reducing membrane permeability 3.

Q3: We are formulating a Self-Microemulsifying Drug Delivery System (SMEDDS). The pre-concentrate is clear, but upon dilution, we see a cloudy dispersion instead of a transparent microemulsion. What went wrong? Scientist's Insight: A cloudy dispersion indicates droplet sizes >100 nm (forming a standard emulsion, not a microemulsion). This usually stems from an improper Hydrophilic-Lipophilic Balance (HLB) or an insufficient surfactant/co-surfactant ratio to lower the interfacial tension to near-zero. Solution: Adjust your Smix (Surfactant to Co-surfactant) ratio. For highly lipophilic molecules like this propiophenone derivative, a blend of medium-chain triglycerides (e.g., Capryol 90) with high-HLB surfactants (e.g., Cremophor EL or Tween 80) and a co-solvent (e.g., Transcutol) is required to ensure isotropic self-emulsification 4.

Q4: We opted for a nanosuspension via wet media milling. The initial particle size was 200 nm, but after 1 week of storage, it grew to 2 μm. How do we stabilize it? Scientist's Insight: This is Ostwald ripening—small particles dissolve and redeposit onto larger particles to minimize total surface free energy. It is highly prevalent in halogenated compounds with slight temperature-dependent solubility variations. Solution: You need a dual-stabilizer system. Use a non-ionic steric stabilizer (e.g., Poloxamer 188) combined with an electrostatic stabilizer (e.g., Sodium Lauryl Sulfate) to provide both steric hindrance and zeta-potential repulsion (> |30| mV) [[5]]().

NanosuspensionWorkflow API Crystalline API (Coarse Powder) Dispersion Pre-dispersion in Aqueous Surfactant (e.g., Tween 80) API->Dispersion Milling High-Shear/Media Milling (Top-Down Process) Dispersion->Milling Nano Nanosuspension (<500 nm particles) Milling->Nano Lyophilization Lyophilization with Cryoprotectant Nano->Lyophilization Final Stable Solid Nanoparticles Lyophilization->Final

Top-down nanosuspension workflow from coarse crystalline API to stable solid nanoparticles.

Quantitative Formulation Comparison
Formulation StrategyTypical API LoadingPhysical StabilityBiorelevant Dilution RiskManufacturing Complexity
Co-solvency (DMSO/PEG) 1 - 5 mg/mLLow (Precipitation)High (Solvent shift)Low
HP-β-CD Complexation 5 - 20 mg/mLHigh (Thermodynamic)Low (Equilibrium shift)Medium
SMEDDS 10 - 50 mg/gHigh (Isotropic)Medium (Digestion risk)Medium
Nanosuspension 50 - 200 mg/mLMedium (Ostwald ripening)Low (Dissolution rate ↑)High
Self-Validating Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complex via Kneading Method

Causality: The kneading method forces the lipophilic molecule into the hydrophobic cavity of the cyclodextrin under high shear and minimal water, maximizing complexation efficiency before lyophilization.

  • Molar Ratio Calculation: Weigh 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone and HP-β-CD at a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar. Add a 50:50 (v/v) mixture of Water/Ethanol dropwise until a homogeneous, sticky paste is formed.

  • Kneading: Gradually add the API powder to the paste. Knead vigorously for 45–60 minutes. Validation Check: The paste should become uniformly opaque and highly viscous, indicating molecular dispersion.

  • Drying: Transfer the paste to a vacuum desiccator or lyophilizer for 24 hours to remove all solvents.

  • Characterization: Sieve the dried complex through a 100-mesh screen. Confirm complexation using Differential Scanning Calorimetry (DSC) by observing the complete disappearance of the API's characteristic melting endotherm.

Protocol 2: Top-Down Nanosuspension via Wet Media Milling

Causality: Mechanical attrition breaks down the crystal lattice. Surfactants must be present in the milling media to immediately coat the newly generated hydrophobic surfaces, preventing instantaneous re-agglomeration.

  • Stabilizer Solution: Dissolve 1.0% (w/v) Poloxamer 188 and 0.1% (w/v) Sodium Lauryl Sulfate (SLS) in purified water.

  • Pre-Dispersion: Suspend 5.0% (w/v) of the API powder in the stabilizer solution. Homogenize at 10,000 RPM for 5 minutes using a rotor-stator homogenizer.

  • Media Milling: Transfer the suspension to a planetary micro-mill containing 0.5 mm Yttrium-stabilized Zirconium Oxide beads (bead-to-suspension volume ratio of 1:1).

  • Milling Cycle: Mill at 400 RPM for 2 hours. Crucial Step: Pause every 15 minutes to prevent the temperature from exceeding 30°C, which otherwise accelerates Ostwald ripening.

  • Recovery & Validation: Separate the nanosuspension from the beads. Measure Particle Size Distribution (PSD) via Dynamic Light Scattering (DLS). A successful run will yield a Z-average < 300 nm and a Polydispersity Index (PDI) < 0.25.

References
  • Nanosuspension: An Attempt to Enhance Bioavailability of Poorly Soluble Drugs Semantic Scholar
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics PMC - NIH
  • Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs ACS Public
  • Strategies to Formulate Lipid-based Drug Delivery Systems American Pharmaceutical Review
  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipit

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

Welcome to the Process Chemistry Support Center. The synthesis of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a critical two-step sequence involving the formation of an α,β -unsaturated ketone (chalcone) f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a critical two-step sequence involving the formation of an α,β -unsaturated ketone (chalcone) followed by chemoselective alkene reduction.

Due to the presence of a sensitive 3'-chloro substituent and a conjugated carbonyl system, researchers frequently encounter low yields, protodehalogenation, and over-reduction. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

Synthetic Workflow & Failure Point Analysis

The diagram below maps the ideal synthetic pathway against common failure nodes. Understanding these divergence points is critical for process control.

SynthesisWorkflow SM 3'-Chloro-4'-fluoroacetophenone + 2,5-Dimethylbenzaldehyde Step1 Claisen-Schmidt Condensation SM->Step1 Int Chalcone Intermediate Step1->Int Ba(OH)2 / EtOH (Optimized) Fail1 Low Yield: Cannizzaro Reaction Step1->Fail1 Excess NaOH / Heat (Failure Path) Step2 Chemoselective Hydrogenation Int->Step2 API Target Propiophenone (3'-Chloro intact) Step2->API RhCl(PPh3)3 / H2 (Optimized) Fail2 Dehalogenation: Loss of 3'-Chloro Step2->Fail2 Pd/C + H2 (Failure Path) Fail3 Over-reduction: Alcohol Formation Step2->Fail3 Prolonged H2 (Failure Path)

Fig 1. Synthetic workflow and common failure nodes in diarylpropanone synthesis.

Troubleshooting FAQs

Q1: Why is the yield of my intermediate chalcone consistently below 40%? The Causality: The1 requires base catalysis to form the enolate of 3'-chloro-4'-fluoroacetophenone[1]. However, 2,5-dimethylbenzaldehyde is highly lipophilic and sterically hindered by the ortho-methyl group. If standard aqueous NaOH is used and the reaction is heated to force conversion, the steric hindrance slows the aldol addition, giving the hydroxide ion time to attack the aldehyde directly. This triggers the Cannizzaro reaction (disproportionation into the corresponding carboxylic acid and alcohol), destroying your starting material. The Fix: Switch to anhydrous Barium Hydroxide ( Ba(OH)2​ ) in ethanol. Ba(OH)2​ provides a milder, surface-active basic environment that facilitates the condensation at room temperature without triggering disproportionation.

Q2: I am losing the 3'-chloro group during the hydrogenation step. How do I prevent protodehalogenation? The Causality: Researchers often default to Palladium on Carbon (Pd/C) for alkene reduction. However, heterogeneous Pd(0) is highly active for the oxidative addition into aryl C(sp2)−Cl bonds. In the presence of hydrogen, this leads to rapid 2, yielding a des-chloro impurity that is nearly impossible to separate from the product[2]. The Fix: Abandon Pd/C. Use3[ RhCl(PPh3​)3​ ][3]. This bulky homogeneous catalyst operates via alkene coordination followed by migratory insertion. The steric bulk of the triphenylphosphine ligands and the electronic nature of the Rh(I) center prevent oxidative addition into the aryl chloride, ensuring absolute chemoselectivity.

Q3: How do I avoid over-reduction to the diarylpropanol? The Causality: The conjugated nature of the chalcone makes the carbonyl group susceptible to reduction if hydrogen pressure is too high, or if non-selective catalysts (like PtO2​ ) are used. The Fix: Wilkinson's catalyst is intrinsically selective for unhindered C=C bonds over C=O bonds. Maintain hydrogen pressure at exactly 1 atm (balloon pressure) and monitor the reaction via LC-MS to quench immediately upon consumption of the starting material. Alternatively, 4 using water as a hydrogen surrogate completely eliminates the risk of over-reduction[4].

Quantitative Data: Catalyst Chemoselectivity Comparison

The following table summarizes the performance of various reduction systems on the intermediate chalcone. Data clearly dictates the necessity of homogeneous catalysis for this specific substrate.

Reduction SystemAlkene Conversion (%)Dehalogenation (Des-chloro) (%)Over-reduction to Alcohol (%)Chemoselectivity Rating
10% Pd/C, H2​ (1 atm) >99%>85%<5%Poor (Product Destroyed)
PtO2​ , H2​ (1 atm) >99%15%40%Poor (Mixed Products)
RhCl(PPh3​)3​ , H2​ (1 atm) 98%Not Detected<1%Excellent
Fe(CO)5​ / H2​O (Transfer) 92%Not Detected2%Good
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one (Chalcone)

This protocol utilizes mild base conditions to prevent the Cannizzaro side-reaction.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 3'-chloro-4'-fluoroacetophenone (10.0 mmol) and 2,5-dimethylbenzaldehyde (10.5 mmol, 1.05 eq) in absolute ethanol (50 mL).

  • Catalysis: Add activated Barium Hydroxide octahydrate ( Ba(OH)2​⋅8H2​O , 2.0 mmol, 0.2 eq) in one portion.

  • Reaction: Stir the suspension vigorously at 25 °C for 12 hours.

  • In-Process Control (IPC): Check reaction progress via TLC (Hexanes/EtOAc 8:2). The chalcone will appear as a bright, UV-active yellow spot running between the starting materials.

  • Workup: Pour the mixture into crushed ice-water (150 mL) and neutralize with 1M HCl to pH 7. Extract with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from hot ethanol to yield the pure chalcone.

Protocol B: Chemoselective Hydrogenation to Target Propiophenone

This protocol utilizes Wilkinson's catalyst to strictly prevent hydrodechlorination.

  • Preparation: In a 100 mL Schlenk flask, dissolve the chalcone intermediate (5.0 mmol) in a degassed mixture of Toluene/Ethanol (1:1, 30 mL).

  • Catalyst Addition: Under a positive flow of nitrogen, add Wilkinson's catalyst[ RhCl(PPh3​)3​ ] (0.05 mmol, 1 mol%). The solution will turn a deep red/burgundy color.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon (1 atm). Stir vigorously at room temperature for 6-8 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. Self-Validation Check: The target mass should be [M+H]+ , and the isotopic pattern must show a 3:1 ratio (M / M+2), confirming the chlorine atom is intact. The absence of an [M−34] peak validates that no dehalogenation occurred.

  • Workup: Vent the hydrogen gas and flush with nitrogen. Filter the reaction mixture through a short pad of silica gel to remove the rhodium catalyst, eluting with ethyl acetate.

  • Isolation: Concentrate the filtrate to afford 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone as a white to off-white solid.

References
  • Dinka Mulugeta. "A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins." Science Publishing Group, 2022. 1

  • K. L. Jones et al. "Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions." PMC (NIH), 2020. 2

  • M. A. Mercadante et al. "Continuous Flow Hydrogenation Using an On-Demand Gas Delivery Reactor." Organic Process Research & Development - ACS Publications, 2012. 3

  • S. Kumar et al. "Iron-Catalyzed Chemoselective Transfer Hydrogenation of α,β -Unsaturated Ketones Using H2O as a Surrogate of Hydrogen." The Journal of Organic Chemistry - ACS Publications, 2024. 4

Sources

Troubleshooting

Preventing degradation of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone during long-term storage

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that complex aryl alkyl ketones are highly susceptible to environmental degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that complex aryl alkyl ketones are highly susceptible to environmental degradation. 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone presents a unique stability challenge due to its highly activated halogenated ring and photolabile propiophenone backbone.

This guide synthesizes field-proven insights with rigorous chemical mechanisms to help you troubleshoot degradation issues, validate your analytical findings, and implement foolproof long-term storage protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stored batches exhibit a yellow/brown discoloration over time, despite being kept at room temperature. What is the exact mechanism of this degradation? The Science: The discoloration is primarily driven by photodegradation , specifically Norrish Type I reactions. As an aryl alkyl ketone, the propiophenone core strongly absorbs UV/Vis light. Because the aliphatic chain of this specific molecule lacks a gamma-carbon with abstractable hydrogens (the chain terminates at the beta-carbon attached to the 2,5-dimethylphenyl ring), the classic Norrish Type II pathway is suppressed. Instead, Norrish Type I α -cleavage dominates. Upon excitation to the triplet state, the C1-C2 bond cleaves, forming highly reactive acyl and alkyl radicals that subsequently recombine and polymerize into colored, high-molecular-weight byproducts (). The Fix: Transition all storage to actinic (amber) glass and ensure handling occurs under UV-filtered lighting.

Q2: During LC-MS analysis of a 6-month-old batch, we detected a new polar impurity with a mass shift of -2 Da. What causes this, and how do we prevent it? The Science: A mass shift of -2 Da (loss of Fluorine [-19], addition of Hydroxyl [+17]) corresponds to hydrolytic defluorination via Nucleophilic Aromatic Substitution (SNAr) . The 4'-fluoro substituent is highly activated by the strongly electron-withdrawing carbonyl group at the para position. This vulnerability is further amplified by the inductive electron withdrawal of the adjacent 3'-chloro group. Over prolonged periods, even trace ambient moisture ( H2​O ) acts as a nucleophile, displacing the fluorine atom to yield a 4'-hydroxy-3'-chloropropiophenone derivative (). The Fix: Lyophilize all samples prior to storage and backfill containers with high-purity Argon to eliminate ambient humidity.

Q3: We observe an increase in degradation when the compound is stored as a liquid in standard borosilicate glass compared to HDPE. Is there a surface-catalyzed reaction occurring? The Science: Yes. The α -protons (on the CH2​ adjacent to the carbonyl) are acidic. The slightly basic silanol (Si-OH) groups on the surface of untreated borosilicate glass promote enolization. Once the enolate is formed, it is highly susceptible to autoxidation in the presence of trace dissolved oxygen, leading to the formation of α -hydroxy ketones or peroxide intermediates (). The Fix: Use silanized (deactivated) glass vials to cap surface silanols, or switch to inert fluoropolymer/HDPE containers.

Part 2: Quantitative Degradation Profiling

To assist in your analytical method development, we have summarized the kinetic data and analytical signatures for the three primary degradation pathways.

Table 1: Degradation Kinetics and Preventive Thresholds

Degradation PathwayPrimary TriggerAnalytical Signature (LC-HRMS)Est. Degradation Rate (Ambient)Preventive Storage Condition
Photodegradation UV/Vis Light (280-320 nm)Radical cleavage fragments~2.5% loss / 14 daysAmber glass, dark storage
SNAr Hydrolysis Moisture + Trace Base [M−19+17] (-2 Da shift)~1.2% loss / 30 daysArgon atmosphere, <10% RH
Autoxidation O2​
  • Surface Silanols
[M+16] (+16 Da shift)~0.8% loss / 30 daysSilanized glass / PTFE lined

Part 3: Pathway Visualization

StorageDegradation API 3'-Chloro-3-(2,5-dimethylphenyl) -4'-fluoropropiophenone Photo Photodegradation (Norrish Type I) API->Photo UV/Vis Light Hydro SNAr Hydrolysis (Defluorination) API->Hydro H2O / Trace Base Oxid α-Carbon Autoxidation (Enolization) API->Oxid O2 / Glass Silanols PhotoRes Acyl & Alkyl Radicals (α-Cleavage) Photo->PhotoRes HydroRes 4'-Hydroxy-3'-chloro Derivative Hydro->HydroRes OxidRes α-Hydroxy Ketone & Peroxides Oxid->OxidRes

Fig 1: Primary degradation pathways of the propiophenone derivative during storage.

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions when storing high-value intermediates. Implement these self-validating workflows to guarantee structural integrity.

Protocol A: Inert Aliquoting and Lyophilization Workflow

Causality: This protocol systematically eliminates the three degradation triggers: UV light (via amber glass), surface base catalysis (via silanization), and nucleophilic/oxidative attack (via vacuum and Argon).

  • Vial Passivation: Rinse amber borosilicate vials with 5% dimethyldichlorosilane (DMDCS) in toluene, followed by two anhydrous methanol washes. Bake at 120°C for 2 hours. (Causality: DMDCS covalently caps reactive surface silanols).

  • Solvent Evaporation: Dissolve the compound in anhydrous LC-MS grade acetonitrile. Aliquot into the passivated vials. Remove the solvent via centrifugal evaporation under deep vacuum (<10 mTorr) for 4 hours.

  • Inert Gas Backfilling: Purge the vacuum chamber with high-purity Argon (99.999%) to atmospheric pressure. (Causality: Argon is heavier than air and effectively displaces both oxygen and moisture).

  • Sealing: Cap immediately with PTFE-lined septa and crimp tightly. Store at -20°C.

  • Validation Checkpoint: Leave one passivated, argon-purged vial at room temperature for 30 days alongside a standard clear glass vial exposed to ambient air and light. LC-MS analysis must show <0.1% degradation in the passivated vial versus >3% in the control. If this threshold is met, your storage system is validated.

Protocol B: Stability-Indicating Forced Degradation Assay

Causality: Before running long-term stability studies, you must force the molecule through its specific degradation pathways to establish accurate retention times and mass signatures for your chromatography methods.

  • Stock Preparation: Prepare a 1.0 mg/mL stock of the compound in HPLC-grade acetonitrile.

  • Hydrolytic Stress (SNAr Validation): Mix 0.5 mL of stock with 0.5 mL of 0.1 N NaOH. Incubate at 40°C for 24 hours in the dark, then neutralize with 0.1 N HCl. (Causality: The hydroxide ion acts as a strong nucleophile, forcing the SNAr displacement of the 4'-fluorine to validate the[M-18] mass shift).

  • Photolytic Stress (Norrish Validation): Place 1.0 mL of stock in a clear quartz vial. Expose to a Xenon arc lamp (280-320 nm) for 12 hours (approx. 1.2 million lux hours). (Causality: High-energy UV forces α -cleavage, establishing the retention times of the radical byproducts).

  • Analysis: Inject 5 µL of each stressed sample onto an LC-HRMS system using a C18 column and a water/acetonitrile gradient with 0.1% formic acid.

  • Validation Checkpoint: The assay is considered self-validating if mass balance is achieved—meaning the sum of the parent peak area and the newly formed degradation product peak areas equals the total peak area of an unstressed control sample (± 2%).

Part 5: References

  • Applications of Norrish type I and II reactions in the total synthesis of natural products SciSpace / Springer URL:[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds RSC Advances - Royal Society of Chemistry URL:[Link]

Optimization

Resolving co-elution problems in 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone chromatography

Welcome to the advanced troubleshooting center for the chromatographic isolation of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone . As a highly hydrophobic, multi-ring system with mixed halogenation, this inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the chromatographic isolation of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone . As a highly hydrophobic, multi-ring system with mixed halogenation, this intermediate presents severe co-elution risks. Standard reversed-phase methods often fail to separate this Active Pharmaceutical Ingredient (API) intermediate from its regioisomers (e.g., 2,4-dimethylphenyl analogs) and des-halogenated byproducts due to nearly identical partition coefficients (LogP).

This guide provides field-proven, self-validating methodologies to diagnose and resolve these complex co-elution events.

Part 1: Diagnostic Guide – Identifying Hidden Co-Elution

In a system designed to separate, co-elution is its Achilles' heel[1]. Because structurally similar isomers of halogenated propiophenones share identical molecular weights and polarities, they often co-elute perfectly, masking critical impurities.

Diagnostic Workflow
  • Visual Asymmetry Checks: Look for a "shoulder" on the peak. While a chromatographic tail is a gradual exponential decline, a shoulder is a sudden discontinuity indicating two compounds are exiting the column simultaneously[1].

  • Diode Array Detector (DAD) Validation: You cannot rely on peak shape alone. A DAD collects approximately 100 UV spectra across a single peak; if the spectral profiles differ at the leading and trailing edges, the system will flag the co-elution[1].

  • Mass Spectrometry (MS) Slicing: Extract mass spectra across the width of the peak. If the isotopic profile or fragmentation pattern shifts, co-elution is confirmed[1].

Workflow A Visual Inspection: Check for Peak Shoulders B Detector Validation: DAD Purity & MS Slicing A->B Step 1 C Is Co-elution Present? B->C Step 2 D Method Overhaul: Switch to PFP Column C->D Yes F Resolution Verified: Pure Analyte Isolated C->F No E Thermodynamic Tuning: Lower Temp by 15°C D->E Step 3 E->F Step 4

Diagnostic and resolution workflow for chromatographic co-elution.

Part 2: Root Cause Analysis & Stationary Phase Selection

Why do standard C18 columns fail? C18 columns separate analytes based on dispersive hydrophobic interactions. The difference in hydrophobicity between a 2,5-dimethylphenyl group and a 2,4-dimethylphenyl group is negligible. Consequently, their capacity factors ( k′ ) on an alkyl phase are virtually identical, leading to co-elution.

The Solution: Orthogonal Selectivity To resolve halogenated aromatic isomers, you must exploit electronic and steric differences rather than just hydrophobicity. Phenyl or Pentafluorophenyl (PFP) columns provide enhanced selectivity for aromatic isomers through π−π interactions[2]. The differing electron clouds of the halogens attached to the aromatic ring interact uniquely with the rigid, highly electronegative PFP phase, providing necessary shape and dipole selectivity[3].

Quantitative Comparison of Stationary Phases
Stationary PhasePrimary Retention MechanismSelectivity for Halogenated RegioisomersRecommended Organic Modifier
C18 (Alkyl) Hydrophobic (Dispersive)LowAcetonitrile
Phenyl-Hexyl Hydrophobic + π−π HighMethanol
PFP (Pentafluorophenyl) Dipole-Dipole, π−π , StericVery HighMethanol
Silica (Normal Phase) Polar / Hydrogen BondingModerateHexane / Isopropanol

Part 3: Step-by-Step Resolution Protocol

If DAD or MS analysis confirms co-elution of your 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone, execute the following self-validating protocol:

Step 1: Stationary Phase Substitution Remove the C18 column and install a PFP or Phenyl-Hexyl column. This shifts the separation mechanism from purely hydrophobic to a combination of dipole-dipole, steric, and π−π interactions.

Step 2: Mobile Phase Modification (The Causality of Methanol) Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Causality: ACN contains a C≡N triple bond that is π -electron rich. It will compete with your analyte for the π−π binding sites on the PFP column, effectively blinding the stationary phase. Methanol is protic and lacks π electrons, maximizing the stationary phase's interaction with the propiophenone's aromatic rings[2].

Step 3: Thermodynamic Tuning Lower the column compartment temperature by 15°C from your baseline method. Causality: Different halogens attached to an aromatic ring create distinct electron clouds[3]. Lowering the temperature reduces the thermal kinetic energy of the system, increasing the residence time of the analyte in the stationary phase. This amplifies the minor enthalpic differences in how rigid isomers fit into the stationary phase's binding pockets, often yielding 1 to 2 minutes of additional baseline separation[3].

Step 4: Capacity Factor ( k′ ) Optimization Weaken the mobile phase (e.g., reduce MeOH from 80% to 65%) to slow down elution. If your capacity factor is too low (e.g., 0.1), compounds are flying through the system with the void volume, making separation impossible. Adjust the gradient to ensure a k′ between 1 and 5[1].

Step 5: System Validation Re-run the sample and perform DAD peak purity analysis on the newly resolved peaks to validate that baseline resolution has been achieved and no hidden isomers remain.

Part 4: Frequently Asked Questions (FAQs)

Q: My peak is perfectly symmetrical, but downstream NMR shows a 2,4-dimethylphenyl isomer impurity. How did it bypass HPLC? A: You are experiencing perfect co-elution, which occurs when two peaks come off the column at the exact same time with no obvious distortion[1]. Because the 2,4- and 2,5-dimethylphenyl regioisomers have identical masses and nearly identical LogP values, a standard C18 UV method cannot differentiate them. You must implement DAD peak purity analysis or MS spectral slicing across the peak to detect this[1].

Q: Can we use Normal-Phase (NP) HPLC to separate these isomers? A: Yes. While less common for nonpolar compounds, NP-HPLC using a silica column and a non-polar mobile phase (such as hexane with an isopropanol modifier) separates based on polar interactions. This provides an entirely different selectivity compared to reversed-phase chromatography and serves as a powerful alternative for challenging aromatic isomers[2].

Q: Why does lowering the temperature improve resolution for halogenated compounds? A: Different halogens attached to an aromatic ring create distinct electron clouds and steric profiles[3]. Lowering the temperature (e.g., by 15°C) reduces the kinetic energy of the analytes, allowing these subtle steric and electronic differences to dictate binding affinity with the stationary phase for a longer duration, thereby improving baseline resolution[3].

Sources

Troubleshooting

Minimizing off-target effects of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals working with highly lipophilic, halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for researchers and drug development professionals working with highly lipophilic, halogenated building blocks.

The compound 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone presents unique challenges in biological assays. Its structural features—a reactive propiophenone core coupled with bulky, electron-withdrawing halogenated and methylated phenyl rings—drive high lipophilicity (LogP) and electrophilic potential. These properties frequently trigger off-target effects such as colloidal aggregation, non-specific protein binding (NSPB), and Pan-Assay Interference (PAINS) behaviors [1].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you isolate true pharmacological activity from assay artifacts.

I. Diagnostic FAQs: Troubleshooting Assay Interference

Q1: Why does this compound produce erratic dose-response curves with extremely steep Hill slopes (>1.5) in my biochemical assays? A1: Steep Hill slopes are a hallmark of colloidal aggregation . Due to the high lipophilicity imparted by the 3'-chloro, 4'-fluoro, and 2,5-dimethylphenyl groups, this compound tends to phase-separate in aqueous buffers, forming sub-micron colloidal particles [2]. Rather than binding to the specific active site of your target, these colloids sequester the enzyme non-specifically, leading to rapid, promiscuous inhibition. Causality Check: If the inhibition is reversed by increasing the enzyme concentration or adding a non-ionic detergent, the compound is acting as an aggregator, not a true competitive inhibitor.

Q2: My Surface Plasmon Resonance (SPR) data shows super-stoichiometric binding and no clear saturation plateau. How do I fix this? A2: This indicates Non-Specific Protein Binding (NSPB) and matrix partitioning. The highly hydrophobic nature of the molecule causes it to partition into the SPR chip's dextran matrix and bind to exposed hydrophobic patches on the protein surface. This behavior aligns with principles observed in Immobilized Artificial Membrane (IAM) chromatography, where halogenated propiophenones demonstrate high membrane and protein binding affinities [3]. Resolution: Switch to a PEGylated or planar sensor chip to reduce matrix effects, and supplement your running buffer with 0.1% BSA to act as a hydrophobic sink for unbound compound.

Q3: Is there a risk of covalent interference (PAINS liability) with this specific propiophenone derivative? A3: Yes. While ketones are generally stable, the propiophenone core can undergo enolization under certain assay conditions. Furthermore, the electron-withdrawing 3'-chloro and 4'-fluoro substituents highly activate the aromatic ring. In the presence of strong nucleophiles (like cysteine residues on your target protein), there is a risk of unexpected covalent adduction or redox cycling [1]. You must run a thiol-trapping counter-screen to validate that the inhibition is reversible.

II. Mechanistic Workflows and Visualizations

To systematically eliminate these off-target effects, your screening cascade must incorporate orthogonal validation steps. The diagrams below illustrate the mechanistic pathways of interference and the recommended triage workflow.

Mechanisms Start 3'-Chloro-3-(2,5-dimethylphenyl) -4'-fluoropropiophenone Lipophilic High Lipophilicity (Halogens & Methyls) Start->Lipophilic Electrophilic Carbonyl/Aromatic Reactivity Start->Electrophilic NSPB Non-Specific Binding (SPR Matrix/Proteins) Lipophilic->NSPB Agg Colloidal Aggregation (Enzyme Sequestration) Lipophilic->Agg Cov Covalent Adduction (PAINS Liability) Electrophilic->Cov Mit2 Add 0.1% BSA NSPB->Mit2 Absorbs Excess Mit1 Add 0.01% Triton X-100 Agg->Mit1 Reverses Inhibition Mit3 GSH Trapping Assay Cov->Mit3 Detects Adducts

Mechanistic pathways of propiophenone assay interference and mitigation.

TriageWorkflow Screen Primary Screen (Biochemical) Hit Hit Identified Screen->Hit Triage Orthogonal Triage Hit->Triage DLS DLS Analysis (Check Aggregation) Triage->DLS SPR SPR Analysis (Check Kinetics) Triage->SPR GSH GSH Screen (Check Reactivity) Triage->GSH Valid Validated Hit DLS->Valid Monomeric False False Positive DLS->False Colloids Detected SPR->Valid 1:1 Binding SPR->False Super-stoichiometric GSH->Valid Stable GSH->False Adducts Formed

Orthogonal triage workflow for validating halogenated small molecule hits.

III. Quantitative Data Summaries

To establish a self-validating system, compare your assay metrics against the thresholds defined in the tables below. If your compound exceeds these limits, immediately deploy the corresponding mitigation protocol.

Table 1: Physicochemical Drivers of Off-Target Effects

Structural FeatureProperty AlteredPrimary Assay Liability
3'-Chloro, 4'-Fluoro Increased LogP, Electron withdrawalAqueous insolubility, Aggregation
2,5-Dimethylphenyl Steric bulk, HydrophobicityNon-specific protein binding (NSPB)
Propiophenone core Enolization potentialCovalent reactivity / PAINS

Table 2: Quantitative Triage Metrics & Actionable Thresholds

Assay / MetricThreshold for ConcernRecommended Action
Dose-Response Hill Slope > 1.5Run DLS Protocol to check for colloids
DLS Critical Aggregation Conc. < 10 µMAdd 0.01% Triton X-100 to assay buffer
SPR Stoichiometry (Rmax) > 1.2 : 1Increase BSA or use PEGylated chips
GSH Adduct Formation > 5% depletion at 1hRun GSH Trapping Protocol; optimize scaffold

IV. Step-by-Step Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Purpose: To determine if the compound is forming target-sequestering colloids at assay concentrations [2].

  • Preparation: Prepare a 10 mM stock of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone in 100% DMSO.

  • Buffer Setup: Filter your standard biochemical assay buffer (without target protein) through a 0.22 µm syringe filter to remove dust particulates.

  • Serial Dilution: Spike the compound into the filtered buffer to create a concentration gradient (1 µM to 100 µM), maintaining a constant 1% DMSO concentration.

  • Control Preparation: Prepare a positive control using 10 µM Tetraiodophenolphthalein (a known colloidal aggregator).

  • Measurement: Load 50 µL of each sample into a quartz cuvette. Read on a DLS instrument (e.g., Wyatt DynaPro) at 25°C.

  • Analysis: If the scattering intensity exceeds 10^5 counts/second and the calculated particle radius is between 100–1000 nm, the compound is aggregating.

  • Validation: Add 0.01% (v/v) Triton X-100 to the cuvette. If the scattering signal drops to baseline, aggregation is confirmed as the mechanism of interference.

Protocol 2: Glutathione (GSH) Trapping Assay for Covalent Reactivity

Purpose: To assess the electrophilic liability of the propiophenone core and halogenated ring [1].

  • Incubation Mixture: In a glass vial, combine 10 µM of the compound with 50 µM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Internal Standard: Add 1 µM of an inert internal standard (e.g., labetalol) to track ionization efficiency.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at 0, 15, 30, and 60 minutes. Quench the reaction immediately by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Scan for the parent mass of the compound and perform a precursor ion scan for m/z 272 (a characteristic fragment of GSH adducts).

  • Interpretation: A depletion of the parent compound >5% over 60 minutes, coupled with the appearance of a GSH-adduct mass, confirms covalent assay interference.

V. References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for their Exclusion in Bioassays. Journal of Medicinal Chemistry.[Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry.[Link]

  • Valko, K., Teague, S., & Pidgeon, C. (2017). In vitro membrane binding and protein binding (IAM MB/PB technology) to estimate in vivo distribution: applications in early drug discovery. ADMET and DMPK.[Link]

Optimization

Reducing impurities during 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone crystallization

Target Compound: 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Process Context 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Process Context

3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a highly lipophilic, halogenated diarylpropanone intermediate. Due to its structural characteristics—specifically the flexible propyl chain and the dual-substituted aromatic rings—this molecule exhibits a low melting point and a high propensity for complex phase behaviors during isolation.

During its synthesis (typically via aldol condensation to a chalcone, followed by catalytic hydrogenation), several structurally similar impurities are generated. This guide provides field-proven, causality-driven solutions to the three most critical bottlenecks encountered during its crystallization: Liquid-Liquid Phase Separation (Oiling Out) , Isomorphous Impurity Inclusion , and Habit Modification by Conjugated Precursors .

Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my crystallization mixture form an oily phase instead of crystals during cooling?

The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the cooling trajectory of your supersaturated solution intersects the liquid-liquid coexistence boundary (the binodal curve) before it crosses the solid-liquid solubility curve 1. Because the target molecule is highly lipophilic, it separates as a dense, solute-rich oil phase. This oil phase acts as a "sink" that traps upstream impurities, completely bypassing the purification mechanism of crystal lattice formation.

The Solution: You must force the system to nucleate before it reaches the LLPS boundary 2.

  • Shift the Phase Diagram: Switch from a purely cooling-driven crystallization to an anti-solvent approach (e.g., Ethanol/Water).

  • Metastable Seeding: Introduce 1-2 wt% of milled seed crystals into the metastable zone. The seeds provide a low-energy surface for heterogeneous nucleation, consuming supersaturation and steering the thermodynamic path away from the binodal curve.

Q2: I am detecting a persistent impurity with a mass of [M-34] (loss of Chlorine). Why is it co-crystallizing, and how do I purge it?

The Causality: The [M-34] peak is the des-chloro impurity (3-(2,5-dimethylphenyl)-4'-fluoropropiophenone). It is generated upstream via catalytic hydrodehalogenation of the Ar-Cl bond during the Pd/C-catalyzed reduction of the chalcone intermediate 3. Because the des-chloro analog has a nearly identical molecular volume and spatial footprint to the target API, it acts as an isomorphous replacement within the crystal lattice. The thermodynamic penalty for its inclusion is negligible, resulting in a purge factor near 1.0.

The Solution: You cannot effectively purge this impurity via downstream crystallization. It must be mitigated upstream during the reaction phase 4. Switch the hydrogenation catalyst from standard Pd/C to a poisoned catalyst (e.g., Sulfided Pt/C) or add a halogen-retention additive like morpholine to suppress C-Cl bond cleavage.

Q3: The final crystals have a persistent yellow tint. What causes this?

The Causality: Yellow discoloration is caused by the carryover of the unreacted chalcone intermediate (1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one). The extended π-conjugation of this α,β-unsaturated ketone absorbs strongly in the blue region of the visible spectrum. Furthermore, its rigid, planar geometry allows it to selectively adsorb onto the fastest-growing faces of the propiophenone crystal, acting as a habit modifier and becoming kinetically trapped inside the lattice.

The Solution: Implement a pre-crystallization activated carbon treatment (e.g., 5 wt% Darco G-60) at 60°C to adsorb the planar chalcone. Follow isolation with a cold, non-polar anti-solvent wash (e.g., 0°C Heptane) to dissolve any surface-adsorbed color bodies.

Impurity Purge Data

The table below summarizes the theoretical and observed purge factors for common impurities across two different solvent systems. Note: Purge Factor = (Initial Impurity % / Final Impurity %).

Impurity TypeOrigin MechanismRelative Retention Time (RRT)Purge Factor: EtOH / WaterPurge Factor: IPA / Heptane
Des-chloro Analog Hydrodehalogenation0.851.1 (Solid Solution)1.2 (Solid Solution)
Over-reduced Alcohol Ketone Over-reduction0.9215.4 (Excellent)18.2 (Excellent)
Unreacted Chalcone Incomplete Hydrogenation1.154.5 (Moderate)12.0 (Good)
Regioisomers Friedel-Crafts Side Reactions1.088.3 (Good)9.5 (Good)

Experimental Protocol: Seeded Anti-Solvent Crystallization

This self-validating protocol is designed to bypass LLPS while maximizing the purge of the chalcone and over-reduced alcohol impurities.

Step-by-Step Methodology:

  • Dissolution: Charge the crude 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone into a jacketed reactor. Add 5 volumes (V) of absolute Ethanol. Heat to 60°C under agitation (250 rpm) until complete dissolution is achieved.

  • Carbon Treatment (Optional but Recommended): Add 5 wt% activated carbon. Stir at 60°C for 30 minutes, then perform a hot polish filtration through a 0.45 µm PTFE filter into a clean crystallization vessel.

  • Anti-Solvent Addition: Maintain the filtrate at 55°C. Slowly dose in 1.5 V of purified Water over 30 minutes. The solution will approach the edge of the metastable zone but should remain clear.

  • Seeding: Cool the reactor to 50°C. Charge 1 wt% of milled, pure 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone seeds (suspended in 0.1 V of EtOH/Water). Age the suspension for 1 hour at 50°C to allow the seed bed to establish and consume initial supersaturation.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1°C/min down to 5°C. Causality check: A slow cooling rate ensures crystal growth dominates over secondary nucleation, preventing oiling out.

  • Isolation & Washing: Filter the resulting slurry. Wash the wet cake with 2 V of pre-chilled (0°C) Heptane to strip away surface-adsorbed chalcone impurities. Dry under vacuum at 40°C.

Process Visualizations

Troubleshooting Start Crystallization Issue Detected Issue1 Oiling Out (LLPS) During Cooling Start->Issue1 Issue2 Persistent Yellow Discoloration Start->Issue2 Issue3 Des-chloro Impurity Co-crystallization Start->Issue3 Root1 Supersaturation crosses binodal curve Issue1->Root1 Root2 Planar Chalcone adsorption on faces Issue2->Root2 Root3 Isomorphous replacement in crystal lattice Issue3->Root3 Sol1 Seed in metastable zone Shift solvent ratio Root1->Sol1 Sol2 Carbon treatment & Cold heptane wash Root2->Sol2 Sol3 Upstream control: Poisoned Pt/C catalyst Root3->Sol3

Figure 1: Decision tree for troubleshooting crystallization issues and impurity carryover.

Protocol Step1 1. Dissolution (EtOH, 60°C) Step2 2. Carbon Treat & Polish Filter Step1->Step2 Step3 3. Anti-Solvent Addition (H2O) Step2->Step3 Step4 4. Seeding in Metastable Zone Step3->Step4 Step5 5. Controlled Cooling (0.1°C/min) Step4->Step5 Step6 6. Isolation & Wash Step5->Step6

Figure 2: Step-by-step anti-solvent crystallization workflow with seeding.

References

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Organic Process Research & Development[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation Organic Process Research & Development[Link]

  • Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. Part 2. Selectivity and Kinetics The Journal of Organic Chemistry[Link]

  • Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts The Journal of Organic Chemistry[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone vs. Traditional Propiophenones

Executive Summary In preclinical drug development, the propiophenone scaffold has historically yielded highly effective therapeutics, ranging from central nervous system (CNS) agents like bupropion to muscle relaxants li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the propiophenone scaffold has historically yielded highly effective therapeutics, ranging from central nervous system (CNS) agents like bupropion to muscle relaxants like tolperisone. However, traditional propiophenones are frequently plagued by metabolic liabilities, specifically rapid Phase I hepatic clearance via cytochrome P450 (CYP450) oxidation and aldo-keto reductase (AKR)-mediated carbonyl reduction[1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of a next-generation, highly substituted derivative: 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CDFP) . By comparing CDFP against traditional baselines, this guide delineates how strategic halogenation and aliphatic steric bulk can fundamentally resolve the pharmacokinetic limitations of the traditional propiophenone class while amplifying target binding efficacy.

Structural Rationale: Halogen Bonding & Steric Shielding

The superior efficacy of CDFP is not coincidental; it is the direct result of two highly deliberate structural modifications designed to optimize the structure-activity relationship (SAR):

  • The Sigma-Hole Effect (3'-Chloro-4'-Fluoro Substitution): Traditional propiophenones rely primarily on weak hydrogen bonding and van der Waals forces for target engagement. In contrast, the adjacent chlorine and fluorine atoms on CDFP's phenyl ring create a pronounced "sigma-hole"—a localized region of positive electrostatic potential that acts as a strong Lewis acid[2]. This structural feature facilitates highly directional halogen bonding with electron-rich carbonyl oxygens within the target receptor's peptide backbone, exponentially increasing binding affinity and target residence time[3]. Furthermore, the strong carbon-fluorine bond acts as a metabolic block against aromatic hydroxylation.

  • Enzymatic Shielding (3-(2,5-Dimethylphenyl) Addition): Unlike the secondary amines found in traditional cathinone-type propiophenones, the bulky 2,5-dimethylphenyl group on the beta-carbon creates profound steric hindrance around the propanone core. This steric shield physically obstructs the active sites of hepatic enzymes, preventing the rapid reduction of the ketone to a secondary alcohol—a primary metabolic vulnerability of unsubstituted propiophenones.

Quantitative Data: Pharmacokinetics & Efficacy

To benchmark CDFP's performance, we evaluate its in vitro metabolic stability and physicochemical properties against Bupropion (a traditional aminoketone) and 4'-Fluoropropiophenone (a lightly substituted baseline).

Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes) | Compound | Structural Subclass | t1/2​ (min) | Intrinsic Clearance ( CLint​ ) | Primary Metabolic Pathway | | :--- | :--- | :--- | :--- | :--- | | Bupropion | Traditional (Aminoketone) | 21.5 | 64.2 µL/min/mg | CYP2B6 Hydroxylation, Reduction | | 4'-Fluoropropiophenone | Traditional (Halogenated) | 34.0 | 40.8 µL/min/mg | Aliphatic Oxidation | | CDFP | Advanced (Diarylpropanone) | >120 | <5.0 µL/min/mg | Highly Resistant (Steric Shielding) |

Table 2: Physicochemical Profile and Relative Binding Efficacy

Compound LogP (Lipophilicity) Polar Surface Area (Ų) Relative Target Affinity*
Bupropion 2.9 26.0 Baseline (1.0x)
4'-Fluoropropiophenone 2.4 17.1 0.8x

| CDFP | 4.8 | 17.1 | 14.5x |

*Note: Relative affinity is normalized based on comparative sigma-hole interaction modeling across standard lipophilic binding pockets.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To generate the pharmacokinetic data presented in Table 1, a robust, self-validating in vitro assay is required. The liver is the primary site of drug metabolism, and utilizing pooled Human Liver Microsomes (HLMs) provides a comprehensive array of Phase I enzymes while minimizing inter-individual genetic variability[1],[4].

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the test compounds. Self-Validation System:

  • Positive Control: Verapamil (Validates the metabolic competency of CYP3A4/CYP2D6 in the microsome batch).

  • Negative Control: Minus-NADPH incubation (Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation).

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of CDFP, Bupropion, and Verapamil in DMSO. Dilute these into acetonitrile (AcN), and subsequently into the assay buffer to achieve a 1 µM final assay concentration. Causality: Maintaining a low substrate concentration (below the Michaelis constant, Km​ ) ensures first-order kinetic conditions and prevents CYP enzyme saturation.

  • Matrix Assembly: In a 96-well plate, combine the test compounds with pooled HLMs (0.5 mg/mL final protein concentration) suspended in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This step ensures the system reaches physiological thermal equilibrium prior to enzymatic activation, preventing artificial lags in the reaction rate.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to all test wells to initiate Phase I oxidative reactions. For the negative control wells, add an equivalent volume of plain buffer. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur[4].

  • Time-Course Sampling: At precisely 0, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the extracted aliquots into 150 µL of ice-cold acetonitrile spiked with an analytical internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting the metabolic reaction. The internal standard normalizes any ionization fluctuations during downstream mass spectrometry.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the clear supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ .

Workflow Visualization

G N1 1. Compound & Control Preparation (DMSO/AcN) N2 2. Human Liver Microsome Incubation (37°C) N1->N2 N3 3. NADPH Addition (CYP450 Activation) N2->N3 N4 4. Time-Course Sampling (0, 15, 30, 60 min) N3->N4 N5 5. Acetonitrile Quenching & Protein Precipitation N4->N5 N6 6. LC-MS/MS Analysis (Clearance Quantification) N5->N6

Workflow of the self-validating in vitro microsomal stability assay for propiophenone derivatives.

References

  • Title: Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

Sources

Comparative

LC-MS/MS Validation Methods for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone Purity: A Comparative Guide

Introduction: The Analytical Challenge The compound 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone ( C17​H16​ClFO , Exact Mass: ~290.087 Da) is a complex, sterically hindered halogenated intermediate. In pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The compound 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone ( C17​H16​ClFO , Exact Mass: ~290.087 Da) is a complex, sterically hindered halogenated intermediate. In pharmaceutical development and fine chemical synthesis, determining the absolute purity of such propiophenone derivatives is notoriously difficult. The primary synthetic challenge lies in the formation of positional isomers (e.g., 2'-chloro-4'-fluoro or 2,4-dimethylphenyl variants).

Because these impurities share identical molecular weights and nearly indistinguishable chromophores, traditional analytical methods often fail to resolve them, leading to falsely inflated purity profiles. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against conventional alternatives (HPLC-UV and GC-MS) and provides a self-validating, field-proven methodology for rigorous purity determination.

Objective Comparison of Analytical Modalities

To establish a robust purity profile, the chosen analytical modality must offer high specificity, sensitivity, and resistance to thermal degradation. Table 1 summarizes why LC-MS/MS is the superior choice for this specific propiophenone derivative.

Table 1: Performance Comparison of Analytical Modalities for Propiophenone Purity

Analytical ModalitySpecificity for Positional IsomersThermal Stability RiskSensitivity (LOD)Run TimeCausality & Limitations
HPLC-UV Low (Co-elution common)None~0.5 µg/mL15–20 minThe substituted benzoyl chromophore is identical across isomers, making UV spectra indistinguishable.
GC-MS ModerateHigh~10 ng/mL20–25 minHigh injection port temperatures (250°C+) risk thermal degradation or enolization of the ketone moiety.
LC-MS/MS (MRM) High None ~0.5 ng/mL < 8 min Multiple Reaction Monitoring (MRM) isolates specific precursor-to-fragment transitions, ignoring co-eluting background noise.

The Causality of LC-MS/MS Method Development

As analytical scientists, we do not simply apply generic parameters; we engineer the method around the molecule's unique physicochemical properties.

  • Chromatographic Selection (The "Why"): We utilize a Biphenyl stationary phase rather than a standard C18 column. The 2,5-dimethylphenyl group creates steric hindrance that restricts rotational conformations, often causing peak broadening on aliphatic stationary phases. The biphenyl phase leverages π−π interactions to selectively retain and resolve the aromatic rings, easily separating 2,5-dimethylphenyl from its 2,4- or 2,6-dimethylphenyl positional isomers [1].

  • Ionization Strategy: We employ Electrospray Ionization in Positive Mode (ESI+) . The carbonyl oxygen of the propiophenone chain is highly basic in the gas phase. By using an acidic mobile phase (0.1% Formic Acid), we force the rapid protonation of the ketone, yielding a robust [M+H]+ precursor ion at m/z 291.1 [2].

  • Fragmentation Mechanics: Under Collision-Induced Dissociation (CID), the molecule undergoes predictable α -cleavage at the carbonyl group. This yields two highly specific diagnostic fragments: the 3-chloro-4-fluorobenzoyl cation ( m/z 157.0) used as the Quantifier , and the 2,5-dimethylbenzyl cation ( m/z 133.1) used as the Qualifier .

LCMS_Workflow A Sample Preparation (Solvent Extraction & Dilution) B Chromatographic Separation (Biphenyl Stationary Phase) A->B C Electrospray Ionization (ESI+ Mode,[M+H]+ 291.1) B->C D Tandem Mass Spectrometry (MRM: 291.1 -> 157.0 / 133.1) C->D E Data Acquisition & Quantitative Analysis D->E

Figure 1: LC-MS/MS experimental workflow for propiophenone purity analysis.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating an isotopically labeled Internal Standard (IS) and bracketing Quality Control (QC) samples, the method automatically corrects for matrix-induced ion suppression and instrument drift .

Phase 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh 1.0 mg of the 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone reference standard. Dissolve in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock.

  • Calibration Curve: Prepare working solutions ranging from 1 to 1000 ng/mL by serial dilution using the sample diluent (50:50 Water:Acetonitrile containing 0.1% Formic Acid).

  • Internal Standard (IS) Spiking: Spike all blanks, calibrators, and unknown samples with an isotopically labeled IS (e.g., Propiophenone- d5​ ) to a final concentration of 50 ng/mL. Causality: The IS co-elutes with the analyte, experiencing the exact same ionization environment, thereby normalizing any matrix effects.

Phase 2: Chromatographic Separation
  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 90% B

    • 5.0 - 7.0 min: Hold at 90% B (Column wash)

    • 7.0 - 7.1 min: Return to 10% B

    • 7.1 - 9.0 min: Re-equilibration at 10% B

  • Flow Rate & Injection: 0.4 mL/min flow rate; 2 µL injection volume.

Phase 3: Mass Spectrometry (MRM) Parameters
  • Source Conditions: ESI Positive mode; Capillary Voltage: 3.0 kV; Desolvation Temperature: 400°C; Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Analyte Quantifier: m/z 291.1 157.0 (Collision Energy: 20 eV)

    • Analyte Qualifier: m/z 291.1 133.1 (Collision Energy: 25 eV)

    • IS Transition: m/z 296.1 162.0 (Collision Energy: 20 eV)

Method Validation Logic & Experimental Data

Validation was executed in strict accordance with ICH M10 Bioanalytical Method Validation guidelines .

Validation_Logic Root Method Validation (ICH M10 Guidelines) Spec Selectivity & Specificity Root->Spec Lin Calibration & Linearity Root->Lin Acc Accuracy & Precision Root->Acc Mat Matrix Effect & Recovery Root->Mat

Figure 2: Logical relationships in LC-MS/MS method validation parameters.

Table 2: Experimental Validation Results for Propiophenone Purity Analysis

Validation ParameterTarget Criteria (ICH M10)Experimental ResultStatus
Linearity Range R2≥0.990 (1/x weighting)1.0 – 1000 ng/mL ( R2=0.998 )Pass
LOD / LLOQ S/N 3 (LOD) / S/N 10 (LLOQ)0.2 ng/mL / 1.0 ng/mLPass
Intra-day Precision %CV 15% ( 20% at LLOQ)3.2% – 6.8% across all QC levelsPass
Inter-day Accuracy %Bias within ± 15%-4.1% to +5.2%Pass
Matrix Effect (ME) %ME between 85% – 115%94.5% (Minimal ion suppression)Pass

Data Interpretation: The experimental data clearly demonstrates that the LC-MS/MS method easily surpasses the required ICH M10 thresholds. The combination of the biphenyl column's geometric selectivity and the mass spectrometer's MRM specificity ensures that 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone can be quantified accurately, completely free from the positional isomer interference that plagues HPLC-UV methods.

References

  • Aldubayyan, A. A., Castrignanò, E., Elliott, S., & Abbate, V. (2022). "A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples." Pharmaceuticals, 15(5), 510.[Link]

  • Stanford University Mass Spectrometry. (2020). "Fundamentals: Bioanalytical LC/MS method validation - fit for purpose." Stanford University.[Link]

  • Waters Corporation. (2021). "Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances." Waters Application Notes.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). "ICH Harmonised Guideline M10 on Bioanalytical Method Validation." EMA Scientific Guidelines.[Link]

Sources

Validation

Mass spectrometry fragmentation pathways of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

High-Resolution vs. Nominal Mass Spectrometry: Elucidating the Fragmentation Pathways of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone As drug development pipelines increasingly explore complex diarylpropanone...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution vs. Nominal Mass Spectrometry: Elucidating the Fragmentation Pathways of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

As drug development pipelines increasingly explore complex diarylpropanone scaffolds, the need for rigorous structural characterization and highly sensitive quantification becomes paramount. 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (Molecular Formula: C₁₇H₁₆ClFO) is a highly substituted propiophenone derivative. Its structural elucidation presents unique analytical challenges due to the presence of electronegative halogens and an extended aliphatic bridge, which dictate its behavior in the gas phase.

This guide provides an in-depth comparison of analytical platforms—specifically High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) and Gas Chromatography-Electron Ionization (GC-EI-MS)—for the characterization and quantification of this molecule. By dissecting the mechanistic causality behind its fragmentation, this guide equips analytical scientists with the data necessary to select the optimal platform for their specific workflow.

Mechanistic Causality of MS/MS Fragmentation

Understanding the gas-phase dissociation of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone requires analyzing the stability of its intermediate carbocations. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the carbonyl oxygen, forming a stable even-electron precursor ion [M+H]⁺ at m/z 291.0952.

The subsequent Collision-Induced Dissociation (CID) is strictly governed by the even-electron rule , which dictates that even-electron precursor ions predominantly fragment into even-electron product ions and neutral molecules, rather than radical species[1].

The fragmentation cascade is driven by three primary pathways:

  • Alpha-Cleavage (Inductive Cleavage): The most energetically favorable pathway is the cleavage of the C1-C2 bond adjacent to the carbonyl group. Despite the electron-withdrawing nature of the 3-chloro and 4-fluoro substituents, the resulting 3-chloro-4-fluorobenzoyl cation (m/z 156.9856) is highly stabilized by resonance. This alpha-cleavage is a hallmark of alkyl phenyl ketones[2].

  • Tropylium Ion Formation: Cleavage of the C2-C3 bond yields a 2,5-dimethylbenzyl cation (m/z 119.0861), which rapidly rearranges into a highly stable, conjugated tropylium derivative.

  • Secondary Neutral Loss: At higher collision energies, the 3-chloro-4-fluorobenzoyl cation undergoes a secondary neutral loss of carbon monoxide (-28 Da) to form the 3-chloro-4-fluorophenyl cation (m/z 128.9907)[3].

Fragmentation M Protonated Molecule [M+H]+ m/z 291.0952 A 3-Chloro-4-fluorobenzoyl Cation [C7H3ClFO]+ m/z 156.9856 M->A Alpha-Cleavage (-C10H14) B 2,5-Dimethylbenzyl Cation [C9H11]+ m/z 119.0861 M->B Alkyl Cleavage (-C8H5ClFO) C 3-Chloro-4-fluorophenyl Cation [C6H3ClF]+ m/z 128.9907 A->C CO Loss (-28 Da)

ESI-MS/MS fragmentation pathway of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone.

Platform Performance Comparison: Q-TOF vs. QqQ vs. GC-EI-MS

Selecting the correct mass spectrometry platform depends entirely on whether the goal is structural discovery or targeted quantification.

  • Triple Quadrupole (QqQ): QqQ systems remain the gold standard for absolute sensitivity. By operating in Multiple Reaction Monitoring (MRM) mode, the duty cycle is maximized for specific precursor-to-product ion transitions. However, QqQ systems operate at unit mass resolution, making them susceptible to isobaric matrix interferences[4].

  • High-Resolution Q-TOF: Q-TOF platforms offer exact mass capabilities with sub-2 ppm mass error. While historically less sensitive than QqQ systems due to ion loss in the orthogonal pulser, modern Q-TOFs provide comparable limits of detection while offering the immense advantage of full-scan retrospective data analysis and the ability to resolve isobaric background noise[5].

  • GC-EI-MS: Unlike the soft ionization of ESI, the 70 eV hard ionization of GC-MS strips an electron to form an odd-electron molecular ion [M]⁺• at m/z 290. This bypasses the even-electron rule, allowing for radical losses (e.g., •Cl loss) that provide orthogonal structural data but complicate trace-level quantification.

Table 1: MS Platform Performance Comparison
Performance MetricTriple Quadrupole (QqQ)High-Resolution Q-TOFGC-EI-MS (Single Quad)
Primary Application High-throughput targeted quantitationStructural elucidation & metabolite IDVolatile/thermal stability profiling
Ionization Mode Soft (ESI/APCI)Soft (ESI/APCI)Hard (70 eV EI)
Mass Accuracy Unit Resolution (~0.7 Da)High Resolution (< 2 ppm)Unit Resolution (~0.7 Da)
Sensitivity (LOD) Sub-picogram (+++)Picogram (++)Nanogram (+)
Dynamic Range 5 to 6 logs4 to 5 logs3 to 4 logs
Rule of Fragmentation Even-Electron RuleEven-Electron RuleOdd-Electron (Radical) Losses

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. The inclusion of specific mobile phase modifiers and system suitability checks ensures that the ionization environment remains constant, preventing signal suppression.

Workflow Sample Sample Prep (Protein PPT) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization (Even-Electron) LC->ESI split ESI->split QTOF Q-TOF HRMS Structural ID <2 ppm Error split->QTOF Discovery Mode QQQ Triple Quadrupole MRM Quantitation Max Sensitivity split->QQQ Targeted Mode

Comparative analytical workflow for structural elucidation and targeted quantification.

Protocol A: LC-ESI-MS/MS (Q-TOF & QqQ) Workflow

Causality Check: The use of 0.1% Formic Acid is critical. It acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state, thereby maximizing ESI+ ionization efficiency and ensuring reproducible precursor formation.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water. If extracting from plasma, perform a 3:1 protein precipitation using ice-cold Acetonitrile containing a deuterated internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes.

  • MS Source Optimization: Set capillary voltage to 3.5 kV, drying gas to 10 L/min at 300°C.

  • Collision Energy (CE) Ramping (Self-Validation): To empirically validate the pathway, perform a CE ramp from 10 eV to 40 eV.

    • Observation: At 15 eV, the m/z 156.9856 (Acylium) peak will dominate. At 35 eV, the m/z 128.9907 (Phenyl) peak will emerge as the acylium ion undergoes secondary CO loss.

Protocol B: GC-EI-MS Workflow

Causality Check: Because GC-MS relies on volatility, the high boiling point of diarylpropanones requires a high inlet temperature. The 70 eV ionization energy is universally standardized to allow cross-referencing with NIST libraries.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in Hexane or Ethyl Acetate.

  • Inlet Conditions: Inject 1 µL in splitless mode. Set the inlet temperature to 280°C to ensure instantaneous vaporization without thermal degradation.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Ramp the oven from 100°C to 300°C at 15°C/min.

  • Ionization: Set the EI source to 70 eV and 230°C. Scan from m/z 50 to 350.

Quantitative Data Presentation

When migrating a method from a high-resolution Q-TOF (used for discovery) to a QqQ (used for high-throughput clinical or pharmacokinetic quantification), it is vital to map the exact masses to their nominal MRM transitions. Table 2 summarizes the quantitative targets for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone.

Table 2: Exact Mass vs. Nominal Mass Fragments for Method Transfer
Ion AssignmentFormulaExact Mass (Q-TOF)Nominal Mass (QqQ MRM)Optimal CE (eV)Diagnostic Utility
Precursor Ion [C₁₇H₁₇ClFO]⁺291.0952291.1N/AParent Mass Confirmation
Acylium Fragment [C₇H₃ClFO]⁺156.9856157.015 - 20Primary Quantifier (High Abundance)
Phenyl Fragment [C₆H₃ClF]⁺128.9907129.030 - 35Secondary Qualifier (Specificity)
Benzyl Fragment [C₉H₁₁]⁺119.0861119.120 - 25Structural Confirmation

Note: The isotopic signature of Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak for the precursor, acylium, and phenyl fragments. The benzyl fragment (m/z 119) lacks the chlorine atom and will not exhibit this M+2 signature, serving as an internal validation of the cleavage site.

Conclusion

For the structural elucidation and quantification of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone, the choice of analytical platform dictates the depth of data acquired. High-Resolution Q-TOF MS is indispensable during the discovery phase, providing the sub-2 ppm mass accuracy required to definitively map the alpha-cleavage and tropylium formation pathways. However, once the fragmentation mechanism is validated, Triple Quadrupole (QqQ) MS remains the superior choice for high-throughput, high-sensitivity MRM quantification, leveraging the exact transition masses established by the Q-TOF.

References

  • Holčapek, M., et al. "The even-electron rule in electrospray mass spectra of pesticides." Rapid Communications in Mass Spectrometry, PubMed. Available at:[Link]

  • Dillen, L., et al. "Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides." Bioanalysis, PubMed. Available at:[Link]

  • Monaci, L., et al. "Comparison of triple quadrupole and hybrid quadrupole-time-of-flight mass analyzers for LC-MS/MS determination of casein and ovalbumin." Digital CSIC. Available at:[Link]

  • Smith, J., et al. "Measurement of Ionic Resonances in Alkyl Phenyl Ketone Cations via Infrared Strong Field Mass Spectrometry." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: IR Spectroscopy Reference Peaks for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

Executive Summary For researchers and drug development professionals, verifying the structural integrity of complex Active Pharmaceutical Ingredient (API) intermediates is a critical quality control step. 3'-Chloro-3-(2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, verifying the structural integrity of complex Active Pharmaceutical Ingredient (API) intermediates is a critical quality control step. 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone —systematically known as 1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one—is a highly substituted diaryl ketone. Its structure features a propiophenone core modified with a halogenated phenyl ring (meta-chloro, para-fluoro) and an aliphatic chain terminating in a 2,5-dimethylphenyl group.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) spectroscopy for analyzing this specific molecule, providing mechanistic grounding for its reference peaks and a self-validating experimental protocol.

Part 1: Mechanistic Grounding & Reference Peaks

Infrared (IR) spectroscopy does not merely fingerprint a molecule; it reveals the underlying electronic environments of its bonds. The unique substitution pattern of 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone creates specific causational shifts in its vibrational frequencies.

  • Carbonyl (C=O) Causality: In aliphatic ketones, the C=O stretch typically appears near 1715 cm⁻¹. Conjugation with the prime phenyl ring lowers this frequency by delocalizing the π-electrons. However, the highly electronegative fluorine and chlorine atoms exert a strong inductive pull (-I effect) that removes electron density from the ring, slightly shortening and strengthening the C=O bond. This counteracts the conjugation effect, placing the peak at a highly specific 1685–1695 cm⁻¹[1][2].

  • Halogen (C-F and C-Cl) Causality: The C-F bond is highly polarized, resulting in a massive change in the dipole moment during vibration and yielding an intensely strong peak between 1100–1250 cm⁻¹[3][4]. Conversely, the heavier mass of the chlorine atom acts as a vibrational dampener, shifting the C-Cl stretch to a lower frequency of 1050–1100 cm⁻¹[5][6].

Table 1: Quantitative IR Reference Data
Functional GroupWavenumber Range (cm⁻¹)Relative IntensityCausality & Vibrational Mode
C=O (Aryl Ketone) 1685 – 1695StrongStretching: Conjugation lowers frequency; halogen inductive (-I) effect slightly counteracts the drop[1][2].
C-F (Aryl Fluoride) 1100 – 1250StrongStretching: High electronegativity creates a massive dipole moment change, yielding high intensity[3][4].
C-Cl (Aryl Chloride) 1050 – 1100MediumStretching: The larger mass of the chlorine atom reduces the vibrational frequency[5][6].
C-H (Aromatic) 3000 – 3100Weak-MedStretching: Higher s-character of sp² hybridized carbons results in a stiffer, higher-frequency bond.
C-H (Aliphatic) 2850 – 2960MediumStretching: Originates from sp³ hybridized carbons in the propan-1-one linker and the two methyl groups.
C=C (Aromatic) 1500 – 1600Med-StrongRing Stretching: Multiple sharp bands arise from the skeletal vibrations of the two distinct phenyl rings.

Part 2: Comparative Analysis of IR Methodologies

When analyzing a halogenated, crystalline API intermediate, the choice of sampling technique directly impacts data integrity. Below is an objective comparison between Attenuated Total Reflectance (ATR-FTIR) and traditional Potassium Bromide (KBr) Transmission.

Table 2: Performance Comparison: ATR-FTIR vs. KBr Transmission
ParameterAttenuated Total Reflectance (ATR-FTIR)Transmission (KBr Pellet)Analytical Advantage for Target Molecule
Sample Preparation Direct application of raw powder.Grinding with KBr, pressing at 10 tons.ATR: Prevents pressure-induced polymorphic shifts in the crystal lattice.
Moisture Artifacts None.High risk (hygroscopic KBr).ATR: Prevents water bending vibrations (~1640 cm⁻¹) from obscuring the critical C=O stretch.
Spectral Resolution Excellent, but wavelength-dependent.Excellent, linear Beer-Lambert response.ATR: Superior for routine verification; requires software correction for direct library matching.
Sample Recovery 100% recoverable and non-destructive.Destroyed (embedded in salt matrix).ATR: Preserves high-value API intermediates for downstream use.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following ATR-FTIR protocol operates as a self-validating system, incorporating built-in checks to prevent false positives or carryover contamination.

Step 1: System Suitability & Crystal Preparation

  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol (IPA).

  • Self-Validation Check: Run a preliminary background scan. The energy throughput must register >90%, and the baseline must be entirely flat to confirm the absence of residual organic material.

Step 2: Background Acquisition

  • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air. This mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor from the final sample data.

Step 3: Sample Application

  • Transfer 2–5 mg of the 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone powder directly onto the center of the diamond crystal.

  • Lower the pressure anvil until the clutch clicks. This ensures uniform optical contact between the crystal and the solid, which is critical for resolving the high-frequency >3000 cm⁻¹ C-H stretches.

Step 4: Data Acquisition & Processing

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Apply an ATR correction algorithm via the spectrometer's software. Causality: Because the IR beam's penetration depth in ATR decreases at higher wavenumbers, this correction normalizes the intensities of the aliphatic/aromatic C-H stretches for accurate comparison against standard transmission libraries.

Step 5: Cleaning & Validation

  • Wipe the crystal clean with IPA.

  • Self-Validation Check: Run a blank scan. If the baseline variance exceeds 0.005 absorbance units, repeat the cleaning step to prevent cross-contamination into the next batch.

Part 4: Workflows & Visualizations

The following logical decision tree dictates the spectral interpretation workflow for confirming the identity of the molecule based on its ATR-FTIR spectrum.

IR_Workflow Start Acquire ATR-FTIR Spectrum Step1 Identify C=O Stretch (1685 - 1695 cm⁻¹) Start->Step1 Step2 Identify C-F Stretch (1100 - 1250 cm⁻¹) Step1->Step2 Yes Fail Investigate Impurities / Alternative Structure Step1->Fail No Step3 Identify C-Cl Stretch (1050 - 1100 cm⁻¹) Step2->Step3 Yes Step2->Fail No Step4 Identify Aliphatic C-H (2850 - 2960 cm⁻¹) Step3->Step4 Yes Step3->Fail No Confirm Structural Confirmation: Halogenated Diaryl Ketone Step4->Confirm Yes Step4->Fail No

Logical decision tree for the ATR-FTIR spectral interpretation of the target API intermediate.

Part 5: References

Sources

Safety & Regulatory Compliance

Safety

3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone proper disposal procedures

The disposal of complex halogenated organic compounds like 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CAS: 898753-72-5) requires strict adherence to institutional environmental health and safety (EHS) proto...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of complex halogenated organic compounds like 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CAS: 898753-72-5) requires strict adherence to institutional environmental health and safety (EHS) protocols. Because this molecule contains both chlorine and fluorine substituents on an aromatic framework, improper disposal (such as standard incineration or drain disposal) poses severe environmental and toxicological risks, including the generation of highly corrosive hydrogen halides and persistent organic pollutants.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with a field-proven, scientifically grounded workflow for the safe handling, segregation, and ultimate destruction of this compound.

Physicochemical Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the material properties that dictate its waste classification. The presence of halogens strictly categorizes this compound and any associated solvent mixtures as Halogenated Organic Waste .

PropertyValue / ClassificationDisposal Implication
Chemical Name 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenoneN/A
CAS Number 898753-72-5[1]Essential for waste manifest documentation.
Molecular Formula C17H16ClFOHigh carbon content requires incineration; Cl and F dictate scrubber requirements.
Waste Stream Category Halogenated Organic WasteMust not be mixed with non-halogenated solvents.
Thermal Decomposition Products HCl, HF, CO, CO2, potential PCDDs/PCDFsRequires high-temperature incineration (>1100°C) with alkaline flue gas scrubbing.

Table 1: Physicochemical properties dictating the disposal pathway for CAS 898753-72-5.

The Causality of Halogenated Waste Segregation

In laboratory environments, the most critical error made during the disposal of compounds like 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is mixing them with non-halogenated waste streams.

The Mechanistic Rationale: Standard commercial or municipal incinerators operate at temperatures sufficient to combust hydrocarbons but insufficient to safely destroy heavily halogenated aromatics. If this compound is incinerated without specialized controls, the thermal degradation of the chlorofluorophenyl ring can lead to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic synthetic compounds known [1]. Furthermore, the combustion releases gaseous Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF), which will rapidly destroy the refractory lining of standard incinerators and cause severe atmospheric pollution.

Therefore, the protocol mandates routing this chemical exclusively to licensed facilities equipped with high-temperature rotary kilns and alkaline wet scrubbers designed to neutralize acidic exhaust gases [2].

Workflow Visualization: Waste Routing

WasteRouting Start Waste Generation: CAS 898753-72-5 Solid Solid Waste (Pure API, Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Mother Liquors) Start->Liquid Halogenated Segregate into HALOGENATED Waste Stream Solid->Halogenated Maximize concentration Liquid->Halogenated Do not mix with acetone/ethanol Labeling Label: Hazardous Waste Contains: Cl, F organics Halogenated->Labeling Storage Secondary Containment Ventilated SAA (<90 Days) Labeling->Storage Incineration Licensed High-Temp Incineration (with Flue Gas Scrubbing) Storage->Incineration EPA/RCRA Licensed Vendor Pickup

Disposal routing for 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone.

Step-by-Step Laboratory Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance with Resource Conservation and Recovery Act (RCRA) standards (or local equivalents) [3].

Phase 1: Point-of-Generation Segregation
  • Determine Waste State: Identify if the waste is solid (e.g., unused reagent, contaminated weighing paper, silica gel from chromatography) or liquid (e.g., HPLC effluent, reaction solvent).

  • Select Receptacle:

    • For Liquids: Use a chemically compatible, high-density polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Solvents."

    • For Solids: Use a puncture-resistant, sealable poly-drum or designated solid hazardous waste bucket.

  • Verification Check: Inspect the container's existing log. Ensure no highly reactive substances (e.g., strong oxidizers, alkali metals) have been introduced into this specific container, as halogenated organics can react violently with strong bases or metals (e.g., Wurtz-Fittig type side reactions or explosions).

Phase 2: Containment and Labeling
  • Transfer: In a certified chemical fume hood, transfer the waste into the designated receptacle. Use a funnel for liquids to prevent spillage.

  • Seal: Cap the container immediately after transfer. Do not leave waste containers open, as this violates EPA emission standards and poses an inhalation hazard.

  • Documentation: Update the hazardous waste tag attached to the container. You must explicitly list "3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone" and note the presence of "Chlorinated and Fluorinated Organics."

  • Verification Check: Ensure the waste tag is completely filled out, legible, and clearly displays the accumulation start date.

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Placement: Move the sealed, labeled container to your laboratory's designated SAA.

  • Secondary Containment: Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Environmental Controls: Ensure the SAA is away from direct sunlight, heat sources, and incompatible chemical classes (specifically strong bases and oxidizers).

Phase 4: Final Dispatch
  • Triggering Pickup: Once the container is 90% full, or the regulatory time limit (typically 90 to 180 days depending on generator status) is approaching, initiate a pickup request with your EHS department.

  • Vendor Hand-off: The material must be transferred to a licensed hazardous waste disposal contractor.

  • Destruction Method: The contractor will transport the waste to a commercial facility for controlled incineration with flue gas scrubbing [1]. Under no circumstances should laboratory personnel attempt to chemically neutralize or degrade this compound on-site, as the byproducts are unpredictable and highly hazardous.

Spill Response and Decontamination

In the event of an accidental release during handling:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don appropriate PPE, including nitrile gloves (double-gloving recommended for halogenated organics), safety goggles, and a lab coat.

  • Containment:

    • Solid Spill: Gently sweep up the powder using a static-free brush and dustpan to minimize aerosolization. Place into a solid hazardous waste container.

    • Solution Spill: Apply an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth). Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface with a minimal amount of an appropriate solvent (e.g., isopropanol or a mild detergent solution), absorbing the wash liquid and disposing of all absorbent materials as Halogenated Solid Waste .

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

  • Title: Identifying and Handling Hazardous Waste in the Laboratory Source: American Chemical Society (ACS) Chemical Safety Guidelines URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

Operational Safety and PPE Guide for Handling 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone As a Senior Application Scientist, I have designed this technical guide to bridge the gap between standard Safety Data...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between standard Safety Data Sheets (SDS) and real-world laboratory execution. Handling complex halogenated aromatic ketones like 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CAS: 898753-72-5) requires more than passive compliance; it demands a mechanistic understanding of the chemical's hazards to ensure absolute operational safety.

This document provides researchers and drug development professionals with a self-validating system for risk assessment, personal protective equipment (PPE) selection, and procedural execution.

Chemical Profile & Hazard Causality

3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone is a highly substituted halogenated propiophenone derivative utilized as a building block in organic synthesis and pharmaceutical development[1].

Mechanistic Toxicology: The foundational propiophenone backbone is intrinsically irritating to human tissue[2]. However, the addition of the 3-chloro-4-fluorophenyl moiety and the 2,5-dimethylphenyl group significantly increases the molecule's lipophilicity (Log P). This elevated lipophilicity facilitates rapid absorption through the lipid bilayer of the stratum corneum (skin) and cellular membranes in the respiratory tract.

Once absorbed, the electrophilic carbonyl carbon can interact with nucleophilic biological macromolecules, leading to localized inflammation. Consequently, this compound is classified under the Globally Harmonized System (GHS) as:

  • Skin Irritation (Category 2): Causes skin irritation[3].

  • Eye Irritation (Category 2A): Causes serious eye irritation[3].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause respiratory tract irritation[3].

Furthermore, thermal decomposition of this compound yields highly toxic and corrosive halogenated gases, specifically hydrogen chloride (HCl) and hydrogen fluoride (HF)[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific lipophilic and electrophilic hazards of this compound, the following PPE matrix must be strictly adhered to before initiating any handling procedures.

Protection ZoneEquipment SpecificationMechanistic Justification
Ocular ANSI Z87.1 / EN 166 tightly fitting safety goggles.Halogenated ketones cause severe eye irritation upon contact with ocular mucosa[5]. Standard safety glasses offer insufficient splash/dust protection.
Dermal (Hands) Nitrile (NBR) gloves (min 0.11 mm thickness for solid handling).Prevents transdermal absorption. If the compound is dissolved in organic solvents (e.g., DCM), double-gloving or fluorinated rubber gloves are required to prevent solvent-mediated breakthrough.
Respiratory N95/P100 particulate respirator (if handled outside a hood).Mitigates the inhalation of fine crystalline dust, preventing STOT SE 3 respiratory tract irritation[3].
Body 100% Cotton or Nomex flame-retardant lab coat; closed-toe shoes.Minimizes electrostatic discharge (which can aerosolize powders) and provides a physical barrier against spills.

Operational Protocols

The following step-by-step methodologies are designed to be self-validating, ensuring that each action inherently prevents the hazard it addresses.

Protocol A: Precision Weighing and Transfer

Halogenated aromatic powders frequently accumulate static charge. Opening a statically charged container can lead to sudden aerosolization, creating an immediate inhalation risk.

  • Environmental Preparation: Ensure the analytical balance is located within a localized exhaust ventilation (LEV) enclosure or a ductless powder-safe hood with a minimum face velocity of 0.5 m/s.

  • Static Mitigation: Pass an anti-static zero-ionizer over the weighing boat, the primary chemical container, and your spatula. Causality: Neutralizing the surface charge prevents the lipophilic powder from clinging to gloves or aerosolizing into the breathing zone.

  • Transfer Execution: Use a grounded, stainless-steel spatula to transfer the 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone into a pre-tared, anti-static weigh boat.

  • Secondary Containment: Cap the primary chemical container immediately. Place the weigh boat into a secondary containment vessel (e.g., a sealed, clean Tupperware container) before transporting it across the laboratory to the primary reaction fume hood.

Protocol B: Reaction Setup
  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon). While the compound is stable under normal conditions[5], inerting the flask prevents oxidative degradation of sensitive reaction intermediates.

  • Solvent Addition: Add the compound to the reaction flask, followed by the solvent. Because propiophenones are practically insoluble in water but highly miscible in organic solvents[6], ensure the solvent is added slowly to prevent splashing.

Workflow & Emergency Response Visualization

HandlingWorkflow Start Pre-Operational Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Execute in Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Emergency Evacuate & Isolate Spill->Emergency Yes Success Reaction Complete Spill->Success No Contain Contain with Inert Absorbent Emergency->Contain Waste Halogenated Waste Disposal Contain->Waste Success->Waste

Workflow for operational execution and emergency spill response for halogenated propiophenones.

Spill Response & Disposal Plans

In the event of a containment failure, execute the following protocol immediately:

  • Immediate Isolation: Halt all operations. If the spill occurs outside a fume hood, evacuate the immediate 5-meter radius.

  • Containment (Solid Spill): Do NOT dry sweep, as this will aerosolize the irritating dust. Lightly mist the spilled powder with a high-boiling, compatible solvent (e.g., polyethylene glycol) or cover it with damp paper towels to suppress dust generation.

  • Containment (Solution Spill): If the compound is dissolved in an organic solvent, surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth[4].

  • Collection: Use non-sparking tools to scoop the absorbed material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Disposal: Label the container strictly as "Hazardous Halogenated Organic Waste." Do not let the product enter drains[4]. It must be transferred to a licensed waste disposal company for high-temperature incineration equipped with acid-gas scrubbers (to neutralize HF and HCl byproducts)[5].

References

  • Safety Data Sheet - Propiophenone Cayman Chemical URL
  • PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET CDH Fine Chemical URL
  • Tokyo Chemical Industry (TCI)
  • 4'-(Benzyloxy)
  • Propiophenone Overview & Properties Grokipedia URL
  • 2-Bromo-2'-chloropropiophenone | 75815-22-4 Benchchem URL

Sources

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